2,5-Dimercaptoterephthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(sulfanyl)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZWQNDFRCZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180575 | |
| Record name | 2,5-Dimercaptoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25906-66-5 | |
| Record name | 2,5-Dimercapto-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25906-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimercaptoterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025906665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimercaptoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimercaptoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dimercaptoterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX88CHD4DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,5-Dimercaptoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,5-dimercaptoterephthalic acid, a crucial building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs). The guide details the necessary starting materials, key chemical transformations, and detailed experimental protocols. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a clear understanding of the chemical processes involved.
Core Synthesis Pathway Overview
The most prominently documented synthetic route to this compound commences with 2,5-dihydroxyterephthalic acid. This precursor undergoes a multi-step transformation involving the protection of the hydroxyl groups, a thermal rearrangement, and subsequent hydrolysis to yield the final dithiol product. An initial two-step process to obtain the necessary precursor, 2,5-dihydroxyterephthalic acid diethyl ester, is also detailed.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary synthesis pathway, providing a comparative overview of the expected yields at each stage.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield |
| 1 | Esterification | 2,5-Dihydroxyterephthalic acid | Diethyl 2,5-dihydroxyterephthalate | Ethanol (B145695), Sulfuric acid | Ethanol | ~85-95% |
| 2 | Thiocarbamoylation | Diethyl 2,5-dihydroxyterephthalate | Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate | Dimethylthiocarbamoyl chloride, DABCO | DMA | High |
| 3 | Newman-Kwart Rearrangement | Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate | Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate | Heat | Neat | ~90% |
| 4 | Hydrolysis | Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate | This compound | Potassium hydroxide, Hydrochloric acid | Ethanol/Water | High |
Synthesis Pathways and Logical Flow
The following diagrams illustrate the logical progression of the synthesis, from the initial starting materials to the final product.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis of this compound.
Step 1: Synthesis of Diethyl 2,5-dihydroxyterephthalate
This procedure outlines the Fischer esterification of 2,5-dihydroxyterephthalic acid.
-
Materials:
-
2,5-Dihydroxyterephthalic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
-
Procedure:
-
Suspend 2,5-dihydroxyterephthalic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure diethyl 2,5-dihydroxyterephthalate.
-
Step 2: Synthesis of Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate
This step involves the conversion of the hydroxyl groups to thiocarbamates.[1]
-
Materials:
-
Diethyl 2,5-dihydroxyterephthalate (1.17 mmol, 300 mg)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (4.71 mmol, 528 mg)
-
N,N-Dimethylacetamide (DMA) (4.5 mL)
-
Dimethylthiocarbamoyl chloride (4.71 mmol, 570 mg)
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, combine diethyl 2,5-dihydroxyterephthalate, DABCO, and 3 mL of DMA.[1]
-
Cool the mixture to 0°C in an ice bath.[1]
-
Dissolve dimethylthiocarbamoyl chloride in 1.5 mL of DMA and add it dropwise to the cooled reaction mixture under nitrogen.[1]
-
Allow the reaction to stir at room temperature for 24 hours.[1]
-
Collect the resulting grey precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate.[1]
-
Step 3: Newman-Kwart Rearrangement to Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate
This thermal rearrangement is a critical step in forming the carbon-sulfur bond.[1] The Newman-Kwart rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in a thiocarbamate.[2][3] This reaction is typically performed at high temperatures and is driven by the thermodynamic stability of the resulting C=O bond compared to the C=S bond.[2]
-
Materials:
-
Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate (130 mg)
-
Ethanol
-
-
Procedure:
-
Place the diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate in a reaction vessel under a flowing nitrogen atmosphere.[1]
-
Heat the solid to 230°C and maintain this temperature for 1 hour.[1]
-
After 1 hour, cool the mixture slowly to room temperature.[1]
-
Add ethanol to the solidified brown product and collect the solid by filtration.[1]
-
Dry the product under vacuum to obtain diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate.[1]
-
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the thiocarbamate and ester groups to yield the desired product.[1]
-
Materials:
-
Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate (130 mg)
-
1.3 M Potassium Hydroxide (KOH) in a 1:1 ethanol/water solution (deaerated, 4 mL)
-
Concentrated Hydrochloric Acid (HCl) (1.5 mL)
-
-
Procedure:
-
Combine the diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate with the deaerated KOH solution in a flask under a nitrogen atmosphere.[1]
-
Reflux the mixture for 3 hours.[1]
-
Cool the reaction mixture to 0°C in an ice bath.[1]
-
Slowly add concentrated HCl to the cooled solution, which will result in the precipitation of a bright yellow solid.[1]
-
Collect the precipitate by filtration, wash with water, and dry at room temperature to yield this compound.[1]
-
Concluding Remarks
The synthesis of this compound, while involving multiple steps, is achievable through well-established organic transformations. The provided protocols, based on literature precedents, offer a solid foundation for researchers in the field. Careful execution of each step, particularly the anhydrous and inert conditions where specified, is crucial for achieving high yields and purity of the final product. The versatility of this compound as a linker in the synthesis of functional materials underscores the importance of reliable and well-documented synthetic procedures.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimercaptoterephthalic acid, also known by its IUPAC name 2,5-bis(sulfanyl)terephthalic acid, is a specialty organic compound characterized by a benzene (B151609) ring functionalized with two carboxylic acid groups and two thiol (-SH) groups.[1] Its unique structure makes it a valuable building block, particularly in the field of materials science as a linker for synthesizing advanced Metal-Organic Frameworks (MOFs).[2][3] The presence of thiol groups provides strong coordination sites for metal ions, enabling the development of functional materials for applications ranging from environmental remediation to biomedicine.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical databases and suppliers.
| Property | Value | Reference(s) |
| IUPAC Name | 2,5-bis(sulfanyl)terephthalic acid | [1] |
| Synonyms | 2,5-Disulfanylterephthalic acid, 2,5-Dimercapto-1,4-benzenedicarboxylic acid | [1][4][5] |
| CAS Number | 25906-66-5 | [1][6] |
| Molecular Formula | C₈H₆O₄S₂ | [1][5][6][7] |
| Molecular Weight | 230.26 g/mol | [7] |
| Appearance | Light yellow to yellow solid | [4][6] |
| Predicted Boiling Point | 468.7 ± 45.0 °C | [4][6] |
| Predicted Density | 1.648 ± 0.06 g/cm³ | [4][5][6] |
| Predicted pKa | 2.59 ± 0.36 | [4][5][6] |
| Solubility | Soluble in organic solvents such as water, alcohols, and ketones.[5] Also soluble in DMSO and various buffers (MES, HEPES).[8] | [5][8] |
| Storage Conditions | 2-8°C, stored under nitrogen. | [4][6] |
Chemical Structure Identifiers
| Identifier | Value | Reference(s) |
| SMILES | Sc1c(cc(c(c1)C(=O)O)S)C(=O)O | [9] |
| InChI | 1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | [1][9] |
| InChIKey | YYGZWQNDFRCZIF-UHFFFAOYSA-N | [1][9] |
Experimental Protocols
The synthesis of this compound is a multi-step process that typically starts from a dihydroxyterephthalic acid derivative.[2] A detailed experimental protocol is outlined below, adapted from published supporting information.[8]
Synthesis of this compound (BDC-(SH)₂)[11]
This synthesis is a three-step process starting from 2,5-dihydroxyterephthalic acid diethyl ester.
Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester (1)
-
Mix 2,5-dihydroxyterephthalic acid diethyl ester (300 mg, 1.17 mmol), DABCO (528 mg, 4.71 mmol), and DMA (3 mL) under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ethanol (B145695) bath.
-
Add dimethylthiocarbamoyl chloride (570 mg, 4.71 mmol) dissolved in DMA (1.5 mL) dropwise while maintaining the nitrogen atmosphere.
-
Stir the mixture continuously for 24 hours at room temperature.
-
Filter the resulting grey product, wash with large amounts of water, and dry under vacuum.
Step 2: Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester (2)
-
Heat the product from Step 1 (130 mg) to 230°C under a flowing nitrogen atmosphere.
-
Maintain this temperature for 1 hour.
-
Allow the mixture to cool down slowly.
-
Add ethanol to the cooled mixture.
-
Filter the brown product and wash with ethanol before drying under vacuum.
Step 3: Synthesis of this compound (3)
-
Reflux the product from Step 2 (130 mg) with 1.3 M deaerated KOH (4 mL in a 1:1 ethanol/H₂O solution) for 3 hours under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ethanol bath.
-
Add concentrated HCl (1.5 mL) dropwise, which will result in the formation of a bright yellow precipitate.
-
Filter the final product, wash with water, and dry at room temperature.
Core Applications & Methodologies
The primary application of this compound is as a functional organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The thiol groups are particularly effective at chelating heavy metals, making these MOFs highly suitable for environmental and analytical applications.[2]
Protocol: Synthesis of UiO-66-(SH)₂ MOF[11]
-
Dissolve Zirconium chloride (ZrCl₄, 18.5 mg, 0.08 mmol) and this compound (BDC-(SH)₂, 9.3 mg, 0.04 mmol) in 8 mL of DMF.
-
Sonicate the mixture for 20 minutes.
-
Add benzoic acid (BA) as a modulator (e.g., 244 mg for a 50:1 ratio to the linker) and sonicate for another 20 minutes.
-
Heat the vial in a 120°C oven for 12 hours to facilitate crystal growth.
-
After centrifugation, wash the product with HCl and DMF and heat at 100°C for 8 hours to remove unreacted modulator.
-
Perform a final wash with ethanol three times to obtain the purified UiO-66-(SH)₂ framework.
Spectral Data
UV-visible spectroscopy data is available in the literature, showing absorbance in various solvents such as DMSO and buffered solutions (MES pH 5.5, MES pH 6.5, and HEPES pH 7.4).[8] This indicates its stability and solubility for analysis in different chemical environments. Detailed, publicly available FT-IR, ¹H-NMR, or ¹³C-NMR spectra are not as readily found in the initial searches. Researchers would typically perform these analyses post-synthesis for verification.
Safety and Handling
According to GHS classifications, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are essential when handling this compound. It should be stored in a cool, dry place, typically between 2-8°C, under a nitrogen atmosphere to prevent oxidation of the thiol groups.[4][6]
References
- 1. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|MOF Linker|CAS 25906-66-5 [benchchem.com]
- 3. This compound - SIKÉMIA [sikemia.com]
- 4. This compound | 25906-66-5 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 25906-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. rsc.org [rsc.org]
- 9. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]
CAS number 25906-66-5 properties and uses
An In-depth Technical Guide to 2,5-Dimercaptoterephthalic Acid (CAS 25906-66-5)
This technical guide provides a comprehensive overview of this compound (CAS 25906-66-5), a versatile organic linker crucial in the development of advanced materials. Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and key applications, with a focus on its role in the formation of Metal-Organic Frameworks (MOFs).
Chemical and Physical Properties
This compound, also known by its IUPAC name 2,5-bis(sulfanyl)terephthalic acid, is a bifunctional aromatic organic compound.[1][2][3][4] It possesses two thiol (-SH) groups and two carboxylic acid (-COOH) groups attached to a benzene (B151609) ring, making it an excellent building block for coordination polymers and MOFs.[2][5]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25906-66-5 | [1][2][3][5][6] |
| IUPAC Name | 2,5-bis(sulfanyl)terephthalic acid | [1][2][3][4] |
| Synonyms | 2,5-Disulfhydrylbenzene-1,4-dicarboxylic acid, 2,5-Disulfanylterephthalic acid | [1] |
| Molecular Formula | C₈H₆O₄S₂ | [1][2][4] |
| Molecular Weight | 230.26 g/mol | [1][2][5] |
| Appearance | Light yellow powder/solid | [1] |
| Melting Point | 152-156 °C | |
| Boiling Point (Predicted) | 468.7 ± 45.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.648 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in DMF, DMSO, and alcohols. Soluble in water under acidic conditions. | [2] |
| Topological Polar Surface Area | 76.6 Ų | [1] |
| XLogP3 | 1.3 | [1] |
Table 2: Spectroscopic and Computational Data
| Identifier | Value | Reference |
| Canonical SMILES | C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O | [1] |
| InChI | InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | [1][3][6] |
| InChI Key | YYGZWQNDFRCZIF-UHFFFAOYSA-N | [1][3][6] |
| MDL Number | MFCD23160366 | [5][6] |
Synthesis of this compound
A common and effective method for synthesizing this compound involves a multi-step process starting from diethyl 2,5-dihydroxyterephthalate.[5][7] This process converts the hydroxyl groups into thiol groups via thiocarbamate intermediates.[5]
Experimental Protocol: Synthesis from Diethyl 2,5-dihydroxyterephthalate[8]
Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester
-
In a reaction vessel under a nitrogen atmosphere, mix diethyl 2,5-dihydroxyterephthalate (300 mg, 1.17 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (528 mg, 4.71 mmol), and dimethylacetamide (DMA) (3 mL).
-
Cool the mixture to 0°C in an ice-ethanol bath.
-
Add a solution of dimethylthiocarbamoyl chloride (570 mg, 4.71 mmol) in DMA (1.5 mL) dropwise to the reaction mixture while maintaining the nitrogen atmosphere.
-
Stir the mixture continuously for 24 hours at room temperature.
-
Collect the resulting grey product by filtration, wash thoroughly with a large amount of water, and dry under a vacuum.
Step 2: Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester
-
Heat the product from Step 1 (130 mg) to 230°C under a flowing nitrogen atmosphere and maintain this temperature for 1 hour.
-
Allow the mixture to cool down slowly.
-
Add ethanol (B145695) to the cooled mixture and filter to collect the brown product.
-
Dry the product under a vacuum.
Step 3: Synthesis of this compound
-
Reflux the product from Step 2 (130 mg) with 4 mL of a 1.3 M deaerated potassium hydroxide (B78521) (KOH) solution (in a 1:1 ethanol/water mixture) under a nitrogen atmosphere for 3 hours.
-
Cool the mixture to 0°C in an ice-ethanol bath.
-
Add concentrated hydrochloric acid (HCl) (1.5 mL) dropwise, which will result in the formation of a bright yellow precipitate.
-
Filter the precipitate, wash with water, and dry at room temperature to obtain this compound.
Applications in Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an ideal organic linker for the synthesis of MOFs. The thiol groups provide strong coordination sites for heavy metal ions, leading to applications in environmental remediation and sensing.
Synthesis of Zirconium-Based MOFs (Zr-DMBD)
Zirconium-based MOFs, such as those of the UiO-66 topology, are known for their high stability. Functionalizing these MOFs with this compound (H₂DMBD) enhances their affinity for specific metal ions.
Experimental Protocol: Synthesis of Zr-DMBD MOF/3D-KSC Composite[1]
This protocol describes the synthesis of a composite material where a Zr-DMBD MOF is grown on a three-dimensional carbon derived from kenaf stems (3D-KSC) for electrochemical applications.
-
Dissolve 0.06 mmol of Zirconium(IV) chloride (ZrCl₄, 0.0140 g) and 0.06 mmol of this compound (H₂DMBD, 0.0138 g) in 2 mL of N,N-dimethylformamide (DMF) saturated with nitrogen. Use ultrasonic agitation to ensure complete dissolution.
-
Immerse the 3D-KSC substrate in this solution within a reactor.
-
Heat the reactor in a preheated oven at 130°C for 36 hours. The nitrogen atmosphere is crucial to prevent the oxidation of the thiol groups.
-
After cooling, wash the resulting solid product and air-dry it at 60°C for 12 hours to obtain the Zr-DMBD MOFs/3D-KSC composite.
Environmental Remediation: Heavy Metal Capture
MOFs synthesized with this compound exhibit a high affinity for heavy metal ions, particularly mercury(II).[1][2] The thiol groups act as soft Lewis bases, strongly binding to soft Lewis acids like Hg(II).
A study on a Zr-DMBD MOF demonstrated a remarkable capability for capturing Hg(II) from water. The maximum adsorption capacity was found to be 171.5 mg/g, which is significantly higher than that of the parent UiO-66 MOF. This enhanced performance is attributed to the strong coordination between the sulfur in the thiol groups and mercury.
Table 3: Performance of Zr-DMBD MOF in Mercury(II) Removal
| Parameter | Value | Reference |
| Maximum Adsorption Capacity | 171.5 mg/g | |
| Linear Detection Range | 0.25 - 3.5 µM | [1] |
| Limit of Detection | 0.05 µM | [1] |
| Sensitivity | 324.58 µA µM⁻¹ cm⁻² | [1] |
Antibacterial Applications
The incorporation of thiol-functionalized linkers and metal nodes like zirconium can impart antibacterial properties to MOFs. A functionalized UiO-66 type framework incorporating this compound and porphyrin, further loaded with silver nanoparticles (AgNPs), demonstrated high efficacy against both Gram-negative and Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] The antibacterial action is attributed to the synergistic effects of reactive oxygen species (ROS) generation, direct bacterial contact, and the stable anchoring of AgNPs by the thiol groups, preventing cytotoxic leakage.[1]
Experimental Protocol: Evaluation of Antibacterial Activity
A general protocol for evaluating the antibacterial activity of MOFs involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
-
Bacterial Culture: Culture the target bacterial strains (e.g., S. aureus, P. aeruginosa) overnight on Mueller-Hinton agar (B569324) (MHA) plates.
-
Inoculum Preparation: Select a single colony and inoculate it into a suitable broth medium. Grow the culture to a concentration corresponding to the 0.5 McFarland standard (approximately 10⁸ CFU/mL).
-
MIC Determination (Broth Microdilution Method):
-
Prepare a serial dilution of the MOF material in the broth medium in a 96-well microtiter plate.
-
Add the standardized bacterial suspension to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the MOF that visibly inhibits bacterial growth.
-
-
MBC Determination:
-
Take an aliquot from the wells showing no visible growth in the MIC assay.
-
Plate the aliquots onto MHA plates and incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
-
Safety and Handling
This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[8]
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
Conclusion
This compound is a highly valuable building block in materials science, particularly for the synthesis of functional MOFs. Its unique structure allows for the creation of materials with tailored properties for applications in environmental remediation, sensing, and biomedicine. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the potential of this versatile compound in their work.
References
- 1. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 4. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Multifunctional metal–organic frameworks as promising nanomaterials for antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,5-Dimercaptoterephthalic acid. This dithiol-functionalized aromatic dicarboxylic acid is a key building block in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs), with significant potential in drug delivery and other biomedical applications.
Molecular Structure and Identification
This compound, systematically named 2,5-bis(sulfanyl)terephthalic acid, is a derivative of terephthalic acid with thiol groups (-SH) at the 2 and 5 positions of the benzene (B151609) ring.
Below is a 2D representation of the molecular structure of this compound.
Navigating the Solubility Landscape of 2,5-Dimercaptoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimercaptoterephthalic acid (DMTA) is a crucial building block in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs), and holds potential in various pharmaceutical applications. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of DMTA, and in the absence of extensive published quantitative data, offers detailed experimental protocols for its determination. This guide is intended to empower researchers to systematically evaluate the solubility of DMTA in a range of organic solvents, facilitating its application in diverse research and development endeavors.
Introduction to this compound
This compound, also known as 2,5-bis(sulfanyl)benzene-1,4-dicarboxylic acid, is an aromatic dicarboxylic acid featuring two thiol (-SH) functional groups. This unique structure imparts specific chemical properties that make it a valuable linker in the construction of porous crystalline materials and a candidate for applications where thiol functionalities are advantageous. The solubility of DMTA in organic solvents is a critical parameter that dictates its reactivity, ease of handling, and the methodologies that can be employed for its incorporation into larger molecular structures.
Qualitative Solubility Profile
Quantitative Solubility Data
As of the compilation of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various organic solvents at different temperatures could not be identified. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., N,N-Dimethylformamide | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
| e.g., Dimethyl Sulfoxide (B87167) | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the accurate determination of the solubility of this compound in organic solvents using the widely accepted isothermal saturation method.
Isothermal Saturation (Shake-Flask) Method
This method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Apparatus for concentration analysis (e.g., gravimetric analysis equipment, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the dissolved solid does not change over time).
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Concentration Determination: Determine the concentration of this compound in the filtered aliquot using one of the analytical methods described below.
Analytical Techniques for Concentration Measurement
This is a straightforward method for determining the mass of the dissolved solute.
Procedure:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Evaporate the solvent from the flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, dry the flask containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
The mass of the dissolved this compound is the difference between the final weight of the flask with the dried residue and the initial tare weight of the empty flask.
-
Calculate the solubility in g/100 mL or other desired units.
This method is suitable if this compound has a distinct chromophore and does not degrade in the chosen solvent.
Procedure:
-
Establish a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Visualized Workflows
The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for selecting a suitable organic solvent for this compound.
Conclusion
The solubility of this compound is a fundamental property that influences its application across various scientific disciplines. While quantitative data remains sparse in the public domain, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine this crucial parameter. By employing the methodologies outlined herein, scientists and drug development professionals can generate reliable solubility data, enabling the informed selection of solvents for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this versatile molecule.
References
Spectroscopic Analysis of 2,5-Dimercaptoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Dimercaptoterephthalic acid, a crucial molecule in various research and development applications, including the synthesis of metal-organic frameworks (MOFs) and as a linker in drug delivery systems. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 2H | Carboxylic acid (-COOH) |
| ~7.8 | Singlet | 2H | Aromatic (Ar-H) |
| ~3.5 - 4.5 | Singlet | 2H | Thiol (-SH) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | Carboxylic acid (C=O) |
| ~138 | Aromatic (C-COOH) |
| ~132 | Aromatic (C-SH) |
| ~128 | Aromatic (C-H) |
Solvent: DMSO-d₆
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3050 | Weak | Aromatic C-H stretch |
| 2550-2600 | Weak | S-H stretch (Thiol) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid)[1][2][3][4][5] |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch[6][7][8][9] |
| 1210-1320 | Medium | C-O stretch (Carboxylic acid)[2][4] |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
| ~880 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| DMSO | ~350, ~260 | To be determined experimentally |
| Aqueous Buffer (pH 7.4) | ~330, ~250 | To be determined experimentally |
Note: The thiol groups act as auxochromes, causing a bathochromic shift compared to the parent terephthalic acid.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of dry this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: The NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to 0-200 ppm.
-
A larger number of scans will be necessary (typically >1024) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder and subtract it from the sample spectrum.
-
A typical resolution is 4 cm⁻¹ with an accumulation of 16-32 scans.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions and conjugation within this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent such as DMSO or an appropriate aqueous buffer.
-
Working Solution Preparation: Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (typically in the µM range).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the working solution and another with the pure solvent to serve as a blank.
-
Scan the sample over a wavelength range of 200-600 nm.
-
Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
-
Visualizations
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Chemical Structure and Key Functional Groups
Caption: Chemical structure of this compound with key functional groups highlighted.
References
- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. organic chemistry - Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Thermal Stability and Decomposition of 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,5-Dimercaptoterephthalic acid (DMTA) is a bifunctional aromatic organic compound containing both carboxylic acid and thiol functional groups. Its structure suggests potential applications as a linker in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a building block in the development of novel therapeutic agents. Understanding the thermal stability and decomposition profile of DMTA is critical for determining its suitability for various applications, particularly those involving elevated temperatures during synthesis, processing, or storage.
This guide details the application of key thermoanalytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated mass spectrometry techniques, to elucidate the thermal behavior of DMTA.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMTA is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₆O₄S₂ |
| Molecular Weight | 230.26 g/mol |
| Appearance | (Expected) Crystalline solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | (Expected) Sparingly soluble in water, soluble in organic solvents like DMF, DMSO |
Thermal Analysis Methodologies
The thermal stability and decomposition of DMTA can be thoroughly investigated using a combination of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the primary technique for determining the thermal stability and decomposition profile of a material.
3.1.1. Expected TGA Profile of DMTA
The TGA thermogram of DMTA is expected to show distinct mass loss steps corresponding to different decomposition events. A hypothetical TGA curve is presented in Figure 1, and the expected data is summarized in Table 2.
-
Initial Mass Loss: A slight mass loss at lower temperatures (< 150 °C) may be observed, corresponding to the loss of adsorbed water or residual solvent.
-
Decarboxylation: A significant mass loss is anticipated due to the decarboxylation of the carboxylic acid groups, releasing carbon dioxide (CO₂). This is a common decomposition pathway for aromatic carboxylic acids.[2]
-
Thiol Group Decomposition: The decomposition of the mercapto groups could occur at higher temperatures, potentially leading to the release of hydrogen sulfide (B99878) (H₂S) or other sulfur-containing compounds.
-
Final Residue: A final, stable carbonaceous residue may remain at the end of the experiment.
Table 2: Template for TGA Data of this compound
| Temperature Range (°C) | Mass Loss (%) | Gaseous Products (Hypothesized) |
| Tonset - Tend (Step 1) | H₂O, Solvent | |
| Tonset - Tend (Step 2) | CO₂ | |
| Tonset - Tend (Step 3) | H₂S, other sulfur compounds | |
| Final Residue at Tfinal | Carbonaceous material |
3.1.2. Experimental Protocol for TGA
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of DMTA into a ceramic or aluminum crucible.[3]
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to prevent oxidation.[4]
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[4]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures from the TGA and its first derivative (DTG) curve, respectively.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6]
3.2.1. Expected DSC Profile of DMTA
-
Melting: A sharp endothermic peak is expected, corresponding to the melting of the crystalline DMTA. The peak temperature of this endotherm represents the melting point.
-
Decomposition: Exothermic or endothermic peaks may be observed at higher temperatures, corresponding to the decomposition processes identified by TGA.
Table 3: Template for DSC Data of this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | |||
| Decomposition 1 | |||
| Decomposition 2 |
3.2.2. Experimental Protocol for DSC
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of DMTA into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the final decomposition temperature (determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Integrate the peaks to determine the enthalpy of transitions.
Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). For more detailed analysis of complex decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique.[7]
3.3.1. Experimental Protocol for TGA-MS
-
Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.
-
TGA Method: Follow the protocol outlined in section 3.1.2.
-
MS Parameters:
-
Scan range: m/z 10-200.
-
Ionization mode: Electron Ionization (EI).
-
-
Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gaseous products.
Visualizing Experimental Workflows and Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis of DMTA and a proposed decomposition pathway.
Caption: Workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway for this compound.
Potential Decomposition Pathways
Based on the functional groups present in DMTA, the following decomposition pathways are plausible:
-
Decarboxylation: The carboxylic acid groups are likely the most thermally labile. Upon heating, they are expected to undergo decarboxylation to release carbon dioxide, a common degradation route for terephthalic acid and its derivatives.[8] This would likely be the initial major decomposition step.
-
Thiol Decomposition: The mercapto (-SH) groups may decompose at higher temperatures. This could involve the elimination of hydrogen sulfide (H₂S) or the formation of disulfide bridges between molecules, leading to polymerization and subsequent charring.
-
Ring Fragmentation: At very high temperatures, the aromatic ring itself will likely fragment, leading to the formation of a variety of smaller organic molecules and a stable carbonaceous residue.
The exact nature and sequence of these decomposition events would need to be confirmed through detailed analysis of the evolved gases using techniques such as TGA-MS or Py-GC-MS.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is not yet widely published, this guide provides a robust framework for its investigation. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Evolved Gas Analysis, a comprehensive understanding of the thermal properties of DMTA can be achieved. The outlined experimental protocols and data interpretation strategies serve as a valuable starting point for researchers in materials science and drug development. The proposed decomposition pathways, centered around decarboxylation and thiol group elimination, provide a theoretical basis for interpreting the experimental results. Further research in this area is warranted to fully characterize this promising molecule.
References
- 1. tainstruments.com [tainstruments.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. Request Rejected [emsl.pnnl.gov]
- 8. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 2,5-Dimercaptoterephthalic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2,5-Dimercaptoterephthalic acid (DMTD). DMTD, with its aromatic core and reactive thiol groups, is a molecule of significant interest in materials science, particularly as a linker in metal-organic frameworks (MOFs), and potentially in drug development due to the chemical functionality of its constituent groups. This document outlines the theoretical framework and computational methodologies for in-silico analysis of DMTD, presents expected quantitative data in a structured format, and illustrates key computational workflows and potential molecular interactions through detailed diagrams. The content is intended to serve as a valuable resource for researchers employing computational chemistry to predict molecular properties and guide experimental design.
Introduction
This compound (DMTD) is a bifunctional organic compound with the chemical formula C₈H₆O₄S₂.[1][2][3] Its structure consists of a central benzene (B151609) ring substituted with two carboxylic acid groups and two thiol groups at positions 2 and 5. This arrangement of functional groups imparts specific chemical properties that make it a versatile building block in supramolecular chemistry and materials science. The presence of both carboxylic acid and thiol groups allows for multiple coordination modes with metal ions, making it a candidate for the synthesis of novel MOFs with tailored properties for applications such as gas storage, catalysis, and sensing.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules at the atomic level.[4][5][6] By solving the Schrödinger equation for a given molecule, it is possible to obtain a wealth of information, including optimized molecular geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[7][8] This information is crucial for understanding the reactivity, stability, and potential applications of molecules like DMTD.
This guide details the theoretical and practical aspects of performing quantum chemical calculations on DMTD, providing a roadmap for researchers seeking to explore its properties through computational means.
Computational Methodology
The following section outlines a robust computational protocol for the quantum chemical analysis of this compound. The methodology is based on widely accepted practices in the field of computational chemistry.[9][10]
Software and Theoretical Level
All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical method of choice is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[11] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[7] To ensure an accurate description of the electronic structure, particularly for the sulfur atoms, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), should be employed.[8]
Geometry Optimization
The first step in the computational analysis is to determine the lowest energy structure of the DMTD molecule. This is achieved through a geometry optimization procedure. Starting from an initial guess of the molecular structure, the algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The optimization is considered complete when the forces on all atoms and the change in energy between successive steps fall below a predefined threshold.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. For a more accurate comparison, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.[12]
Electronic Property Calculations
From the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties. Key properties of interest include:
-
HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can be used to quantify charge transfer interactions and hyperconjugative effects.[12]
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound, based on the methodology described above. This data is illustrative and serves as a template for presenting the results of actual calculations.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-C (carboxyl) | 1.48 - 1.50 | |
| C=O | 1.21 - 1.23 | |
| C-O | 1.35 - 1.37 | |
| O-H | 0.96 - 0.98 | |
| C-S | 1.76 - 1.78 | |
| S-H | 1.34 - 1.36 | |
| **Bond Angles (°) ** | C-C-C (aromatic) | 119 - 121 |
| C-C-S | 118 - 122 | |
| C-C-C (carboxyl) | 119 - 121 | |
| O=C-O | 122 - 124 | |
| C-O-H | 108 - 110 | |
| C-S-H | 95 - 97 | |
| Dihedral Angles (°) | C-C-C=O | ~0 or ~180 |
| C-C-S-H | ~0 or ~180 |
Table 2: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |
| O-H Stretch (Carboxyl) | 3400 - 3600 | High | Moderate |
| C-H Stretch (Aromatic) | 3000 - 3100 | Moderate | High |
| S-H Stretch | 2500 - 2600 | Moderate | High |
| C=O Stretch (Carboxyl) | 1700 - 1750 | Very High | Moderate |
| C-C Stretch (Aromatic) | 1400 - 1600 | High | High |
| C-O Stretch (Carboxyl) | 1200 - 1300 | High | Moderate |
| O-H Bend (Carboxyl) | 1100 - 1200 | Moderate | Low |
| C-S Stretch | 600 - 800 | Moderate | High |
| S-H Bend | 800 - 900 | Low | Moderate |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| Energy of HOMO | -6.5 to -7.5 eV |
| Energy of LUMO | -1.5 to -2.5 eV |
| HOMO-LUMO Energy Gap | 4.0 to 6.0 eV |
| Dipole Moment | 1.0 to 3.0 Debye |
| Ionization Potential | 6.5 to 7.5 eV |
| Electron Affinity | 1.5 to 2.5 eV |
Visualizations
The following diagrams, created using the DOT language, illustrate the computational workflow and a potential application of this compound.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Potential role of DMTD as a linker in the synthesis of Metal-Organic Frameworks (MOFs).
Experimental Protocols
While this guide focuses on computational methods, experimental validation is a critical component of any research endeavor. The following are generalized experimental protocols that would be relevant for characterizing this compound and validating the computational predictions.
Synthesis and Purification
The synthesis of DMTD can be achieved through various organic chemistry routes, often starting from terephthalic acid or a derivative thereof. A common approach involves the introduction of thiol groups via nucleophilic substitution reactions. Purification of the final product is typically carried out by recrystallization from a suitable solvent to obtain a high-purity sample for analysis.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized DMTD. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: FTIR and Raman spectroscopy are used to probe the vibrational modes of the molecule. The experimental spectra can be directly compared with the predicted spectra from the quantum chemical calculations to assess the accuracy of the theoretical model.
-
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the molecule. The absorption maxima can be correlated with the calculated HOMO-LUMO energy gap.
Structural Analysis
-
Single-Crystal X-ray Diffraction: If suitable single crystals of DMTD can be grown, X-ray diffraction provides the most accurate and detailed information about the three-dimensional structure of the molecule in the solid state. The experimentally determined bond lengths and angles can be compared with the optimized geometry from the DFT calculations.
Conclusion
Quantum chemical calculations offer a powerful and insightful approach to understanding the fundamental properties of this compound. By employing Density Functional Theory, researchers can predict its geometry, vibrational spectra, and electronic characteristics with a high degree of accuracy. This theoretical data, when combined with experimental validation, provides a comprehensive picture of the molecule's behavior and potential for various applications. The methodologies and expected data presented in this guide serve as a valuable starting point for scientists and researchers interested in the computational exploration of DMTD and related molecules, ultimately accelerating the discovery and design of new materials and therapeutics.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijastems.org [ijastems.org]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,5-Dimercaptoterephthalic Acid: Discovery and History
This technical guide provides a comprehensive overview of this compound, a crucial building block in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs). While the initial discovery of this specific compound is not prominently documented in readily available historical literature, this guide outlines the key synthesis methodologies, historical context of its precursors, and its significant applications in modern research.
Introduction
This compound (DMTA), also known by its IUPAC name 2,5-bis(sulfanyl)terephthalic acid, is an organosulfur compound with the chemical formula C₈H₆O₄S₂.[1] Its structure, featuring a central benzene (B151609) ring with two carboxylic acid groups and two thiol groups, makes it a highly versatile ligand for the synthesis of functional materials. The thiol groups, in particular, offer unique properties for applications in heavy metal sequestration, catalysis, and drug delivery systems.[2][3][4]
Historical Context and Discovery
The precise first synthesis of this compound is not clearly detailed in early chemical literature. However, the history of its precursors, particularly 2,5-dihydroxyterephthalic acid, is well-documented. Early work on di-substituted terephthalic acids laid the foundation for the eventual synthesis of their dimercapto analogs.
A notable early synthesis of 2,5-dihydroxyterephthalic acid was reported by Marzin in 1933, who synthesized it from 2,5-dibromoterephthalic acid.[5] Later, in 1957, Singh et al. described its preparation through the condensation of 2,5-dibromoterephthalic acid with phenol (B47542) in the presence of potassium hydroxide (B78521) and copper powder.[5] These early syntheses of the dihydroxy analog were crucial for the eventual development of methods to introduce thiol groups to the terephthalic acid backbone.
The contemporary importance of this compound is intrinsically linked to the rise of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with a wide range of applications. The demand for functionalized linkers to create MOFs with specific properties, such as high affinity for heavy metals, spurred the development of reliable synthetic routes to compounds like DMTA.
Synthesis of this compound
The most common and well-documented modern synthesis of this compound involves a multi-step process starting from 2,5-dihydroxyterephthalic acid diethyl ester. This method, while involving several steps, provides a reliable route to the desired product.
The overall synthesis workflow can be summarized as follows:
Caption: Synthesis workflow for this compound.
The following protocols are based on a representative synthesis of this compound and its intermediates.[6]
Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester (1)
-
Materials: 2,5-Dihydroxyterephthalic acid diethyl ester (300 mg, 1.17 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (528 mg, 4.71 mmol), N,N-dimethylacetamide (DMA) (4.5 mL), Dimethylthiocarbamoyl chloride (570 mg, 4.71 mmol).
-
Procedure:
-
Combine 2,5-dihydroxyterephthalic acid diethyl ester, DABCO, and 3 mL of DMA in a flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ethanol bath.
-
Dissolve dimethylthiocarbamoyl chloride in 1.5 mL of DMA and add it dropwise to the cooled mixture under nitrogen.
-
Allow the reaction to stir for 24 hours at room temperature.
-
Filter the resulting grey product, wash with a large amount of water, and dry under vacuum.
-
Step 2: Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester (2)
-
Material: 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester (1) (130 mg).
-
Procedure:
-
Heat product 1 to 230°C under a flowing nitrogen atmosphere.
-
Maintain this temperature for 1 hour.
-
Slowly cool the mixture to room temperature.
-
Add ethanol to the cooled mixture.
-
Filter the resulting brown product and wash with ethanol.
-
Dry the product under vacuum.
-
Step 3: Synthesis of this compound (3)
-
Materials: 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester (2) (130 mg), 1.3 M deaerated potassium hydroxide (KOH) in a 1:1 ethanol/water solution (4 mL).
-
Procedure:
-
Combine product 2 and the deaerated KOH solution.
-
Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and acidify to precipitate the final product.
-
Filter, wash, and dry the this compound.
-
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Reagent/Catalyst | Product |
| 1 | 2,5-Dihydroxyterephthalic acid diethyl ester | 254.24 | 300 | 1.17 | Dimethylthiocarbamoyl chloride, DABCO | 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester |
| 2 | 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester | 428.53 | 130 | 0.30 | Heat | 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester |
| 3 | 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester | 428.53 | 130 | 0.30 | KOH | This compound |
Applications in Research and Development
The primary application of this compound is as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). The resulting thiol-functionalized MOFs exhibit a range of valuable properties.
Zirconium-based MOFs synthesized with this compound, such as UiO-66-(SH)₂, have shown a high affinity for heavy metals like mercury (Hg²⁺). The dense array of thiol groups acts as effective chelating agents, enabling the efficient removal of these toxic metals from water.
The thiol groups within the MOF structure can serve as active sites for various catalytic reactions. They can also act as anchors for catalytically active metal nanoparticles, leading to the development of novel heterogeneous catalysts.
The functional nature of the thiol groups allows for their use in creating drug delivery systems. For instance, they can be used to attach therapeutic molecules via disulfide bonds, which can be cleaved under specific physiological conditions to release the drug. Additionally, these MOFs can be used to stabilize silver nanoparticles, creating materials with enhanced antibacterial properties.
The logical relationship for the application of DMTA-based MOFs in heavy metal sensing can be visualized as follows:
Caption: Logical workflow for heavy metal sensing using DMTA-based MOFs.
Conclusion
This compound is a pivotal molecule in modern materials science, enabling the creation of highly functional MOFs with diverse applications. While its early history is not as well-defined as that of its precursors, the detailed synthetic methodologies available today provide researchers with a robust platform for further innovation. The continued exploration of thiol-functionalized materials promises to yield significant advancements in environmental remediation, catalysis, and biomedical technologies.
References
- 1. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dense thiol arrays for metal–organic frameworks: boiling water stability, Hg removal beyond 2 ppb and facile crosslinking - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. 2,5-bis(sulfanyl)terephthalic acid [chembk.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Health and Safety Profile of 2,5-Dimercaptoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for 2,5-Dimercaptoterephthalic acid. The information is compiled from safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound is a specialty chemical with the following key identifiers and properties.
| Property | Value | Source |
| CAS Number | 25906-66-5 | [1] |
| Molecular Formula | C8H6O4S2 | [1][2] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Storage Temperature | 2-8°C, stored under nitrogen | [3] |
| IUPAC Name | 2,5-bis(sulfanyl)terephthalic acid | [1] |
| InChI Key | YYGZWQNDFRCZIF-UHFFFAOYSA-N | |
| SMILES | Sc1c(cc(c(c1)C(=O)O)S)C(=O)O |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[1]
Safe Handling and Storage
Due to the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH-approved standards. |
| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors. Eyewash stations and safety showers should be readily accessible.
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C under a nitrogen atmosphere.[3] This compound is classified as a combustible solid (Storage Class 11).
Emergency Procedures
In the event of exposure or a spill, the following first-aid and emergency measures should be taken.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
For accidental release, avoid dust formation and ensure adequate ventilation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.
Principles of Toxicological Evaluation: Experimental Protocols
While specific toxicological studies for this compound are not publicly available, the GHS classifications are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the types of studies used to determine the identified hazards.
Acute Oral, Dermal, and Inhalation Toxicity
These studies aim to determine the short-term toxicity of a substance following administration by a specific route.
-
Methodology (based on OECD Guidelines 420, 402, and 403):
-
Test Animals: Typically rodents (e.g., rats or mice).
-
Administration: A single dose of the substance is administered to the animals via the oral, dermal, or inhalation route.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Endpoint: The LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) is determined. The GHS classification is then assigned based on these values.
-
Skin and Eye Irritation
These studies assess the potential of a substance to cause reversible or irreversible damage to the skin or eyes.
-
Methodology (based on OECD Guidelines 404 and 405):
-
Test System: Historically, these tests were conducted on animals (e.g., rabbits). However, in vitro methods using reconstructed human epidermis or cornea models are now widely used.
-
Application: A small amount of the substance is applied to the skin or instilled into the eye of the test system.
-
Observation: The area of application is observed for signs of irritation, such as redness, swelling, and corrosion, over a specific period.
-
Scoring: The severity of the observed effects is scored, and the substance is classified accordingly.
-
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including drug delivery. This document provides detailed application notes and protocols for the synthesis of MOFs using the thiol-functionalized linker, 2,5-Dimercaptoterephthalic acid (H₂DMBD). The resulting MOF, often a zirconium-based framework with a UiO-66 topology, is denoted as UiO-66-(SH)₂. The presence of thiol groups on the organic linker offers unique opportunities for drug conjugation and controlled release. While the primary application of UiO-66-(SH)₂ has been in areas like heavy metal capture, its potential in drug delivery is an active area of research.[1] This document outlines the synthesis of the MOF and provides protocols for drug loading and release studies, drawing parallels from closely related UiO-66 systems due to the limited availability of drug delivery data for this specific MOF.
Characterization of Thiol-Functionalized UiO-66 MOF
The successful synthesis of UiO-66-(SH)₂ can be confirmed through various characterization techniques. The resulting material typically exhibits a high surface area and porosity, which are crucial for drug loading.
| Property | Value | Reference |
| BET Surface Area | 513 m²/g | [2] |
| Pore Volume | 0.49 cm³/g (for UiO-66) | [3] |
| Pore Size | Microporous | [3] |
| Morphology | Octahedral crystals | [3] |
Note: Data for pore volume and size are for the parent UiO-66 and are expected to be similar for the functionalized variant.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of UiO-66-(SH)₂
This protocol is based on the synthesis of thiol-functionalized UiO-66 MOFs and can be adapted for the use of this compound.[2]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂DMBD)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Deionized water
Equipment:
-
100 mL Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Magnetic stirrer
-
Schlenk line (optional, for inert atmosphere)
Procedure:
-
In a 100 mL glass beaker, dissolve ZrCl₄ (1.0 mmol, 233 mg) in 50 mL of DMF.
-
In a separate beaker, dissolve this compound (1.0 mmol, 230 mg) in 50 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Add acetic acid (10-100 equivalents relative to ZrCl₄) as a modulator to control crystal size and defects.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24-48 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product with fresh DMF three times to remove unreacted starting materials.
-
To activate the MOF, exchange the solvent with methanol by suspending the solid in methanol and centrifuging. Repeat this step three times.
-
Dry the final product under vacuum at 150 °C for 12 hours to obtain the activated UiO-66-(SH)₂.
Diagram of the Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of UiO-66-(SH)₂.
Protocol 2: Drug Loading into UiO-66-(SH)₂ by Impregnation
This general protocol for drug loading is based on methods used for other porous MOFs and can be adapted for UiO-66-(SH)₂. The choice of solvent and drug concentration should be optimized for the specific drug.
Materials:
-
Activated UiO-66-(SH)₂
-
Drug of interest (e.g., Doxorubicin, Ibuprofen)
-
Suitable solvent for the drug (e.g., water, ethanol, DMSO)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Vials or small flasks
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the drug in a suitable solvent at a known concentration.
-
Weigh a specific amount of activated UiO-66-(SH)₂ (e.g., 10 mg) and place it in a vial.
-
Add a specific volume of the drug solution to the vial (e.g., 5 mL).
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours to allow for drug diffusion into the MOF pores.
-
After incubation, centrifuge the mixture to separate the drug-loaded MOF from the supernatant.
-
Carefully collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the amount of drug loaded into the MOF by subtracting the amount of drug remaining in the supernatant from the initial amount of drug.
-
Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug and centrifuge again.
-
Dry the drug-loaded UiO-66-(SH)₂ under vacuum at a temperature that does not degrade the drug.
Drug Loading Calculation:
-
Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
-
Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of a drug from UiO-66-(SH)₂.
Materials:
-
Drug-loaded UiO-66-(SH)₂
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
Equipment:
-
Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)
-
Thermostatically controlled water bath or incubator
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded UiO-66-(SH)₂ (e.g., 5 mg) in a specific volume of PBS (e.g., 2 mL).
-
Place the suspension inside a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of fresh PBS (e.g., 20 mL) in a beaker or flask.
-
Place the setup in a thermostatically controlled water bath at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Potential Signaling Pathways and Drug Delivery Mechanisms
The thiol groups on the this compound linker can be leveraged for stimuli-responsive drug delivery. For instance, drugs can be conjugated to the thiol groups via disulfide bonds. These bonds are stable under normal physiological conditions but can be cleaved in the presence of reducing agents like glutathione (B108866) (GSH), which is found in higher concentrations inside cancer cells. This allows for targeted drug release in the tumor microenvironment.
Conceptual Diagram of Redox-Responsive Drug Release:
Caption: Redox-responsive drug release from a thiol-functionalized MOF.
Quantitative Data for Analogous MOF Systems
Table: Drug Loading and Release from Functionalized UiO-66 MOFs
| MOF System | Drug | Loading Capacity (wt%) | Release Conditions | % Release (Time) | Reference |
| UiO-66-NH₂ | Doxorubicin | ~15-20 | PBS, pH 5.5, 37°C | ~60% (48h) | [3] |
| UiO-66-NH₂ | Letrozole | 62.21 | PBS, pH 7.4, 37°C | 57.55% (72h) | [3] |
| UiO-66-NO₂ | Brimonidine Tartrate | ~25 | PBS, pH 7.4, 37°C | ~80% (25 days) | [4] |
This data suggests that functionalized UiO-66 MOFs can achieve high drug loading capacities and exhibit sustained release profiles, which can be tuned by the choice of functional group and the release environment. It is anticipated that UiO-66-(SH)₂ would demonstrate comparable or potentially enhanced performance, particularly for drugs that can interact with or be conjugated to the thiol groups.
Conclusion
The synthesis of metal-organic frameworks using this compound offers a promising platform for various applications, including the potential for advanced drug delivery systems. The protocols and data presented here provide a comprehensive guide for researchers and scientists to synthesize and characterize these materials. While direct drug delivery data for UiO-66-(SH)₂ is still emerging, the information from analogous systems provides a strong foundation for future research and development in this exciting field. The unique properties of the thiol-functionalized linker open up possibilities for creating novel stimuli-responsive drug delivery vehicles with enhanced efficacy and targeting capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulated synthesis of thiol-functionalized fcu and hcp UiO-66(Zr) for the removal of silver( i ) ions from water - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00555J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimercaptoterephthalic Acid as a Linker in MOF-74 Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Metal-Organic Frameworks (MOFs) functionalized with 2,5-dimercaptoterephthalic acid, with a focus on the MOF-74 series. Due to the limited availability of direct synthesis protocols for MOF-74 using this compound, this document outlines a robust two-step approach: the synthesis of a parent MOF-74 structure followed by post-synthetic modification to introduce the desired thiol functionality. This method offers greater control over the final material's properties.
Introduction to Thiol-Functionalized MOF-74
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The MOF-74 series, in particular, is renowned for its high density of open metal sites, leading to exceptional performance in gas storage and catalysis. The incorporation of thiol (-SH) groups into the MOF-74 framework via the use of this compound as a linker or through post-synthetic modification enhances its affinity for heavy metals, provides active sites for catalysis, and offers opportunities for drug conjugation.[1][2]
Key Features of Thiol-Functionalized MOF-74:
-
High Affinity for Heavy Metals: The soft nature of sulfur in the thiol groups leads to strong coordination with heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[3]
-
Catalytic Activity: The thiol groups can act as catalytic sites or as anchors for catalytically active metal nanoparticles.[1]
-
Drug Delivery Potential: The thiol groups can be used for the covalent attachment of drugs through disulfide bonds, allowing for controlled release under specific physiological conditions.
-
Antibacterial Properties: Thiol-functionalized MOFs can be used to stabilize silver nanoparticles, leading to enhanced antibacterial activity.[1]
Synthesis Protocols
Synthesis of this compound Linker
A common route for the synthesis of this compound involves the Newman-Kwart rearrangement of a corresponding O-aryl thiocarbamate derived from 2,5-dihydroxyterephthalic acid.
Experimental Protocol:
-
Esterification of 2,5-dihydroxyterephthalic acid: A mixture of 2,5-dihydroxyterephthalic acid, a suitable alcohol (e.g., ethanol (B145695) or methanol), and a catalytic amount of strong acid (e.g., sulfuric acid) is refluxed until the reaction is complete (monitored by TLC). The ester is then isolated by crystallization.
-
Formation of the bis(thiocarbamate): The resulting diethyl 2,5-dihydroxyterephthalate is dissolved in a suitable solvent (e.g., dry N,N-dimethylformamide) under an inert atmosphere. A base (e.g., sodium hydride) is added, followed by the dropwise addition of N,N-dimethylthiocarbamoyl chloride. The reaction mixture is stirred at room temperature until completion.
-
Newman-Kwart Rearrangement: The purified bis(O-aryl thiocarbamate) is heated to a high temperature (typically 200-250 °C) under an inert atmosphere to induce the thermal rearrangement to the S-aryl thiocarbamate.
-
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed using a strong base (e.g., potassium hydroxide) in a water/alcohol mixture under reflux.
-
Acidification: After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is then collected by filtration, washed with water, and dried under vacuum.
Synthesis of Parent MOF-74 (M = Zn, Mg)
A standard solvothermal method is used for the synthesis of the parent MOF-74 structure using 2,5-dihydroxyterephthalic acid.
Experimental Protocol (Example for Zn-MOF-74):
-
Solution Preparation: In a glass vial, dissolve 2,5-dihydroxyterephthalic acid (H₄DOBDC) and a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O) in a solvent mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water. A typical molar ratio is 1:3 to 1:4 of linker to metal salt.
-
Solvothermal Reaction: The vial is tightly capped and placed in a programmable oven. The temperature is ramped up to 100-125 °C and held for 12-24 hours.
-
Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The collected solid is washed several times with fresh DMF to remove unreacted starting materials.
-
Solvent Exchange and Activation: To remove the DMF from the pores, the material is solvent-exchanged with a more volatile solvent like methanol (B129727) or ethanol for 2-3 days, with the solvent being replaced periodically. Finally, the MOF is activated by heating under vacuum at a temperature between 150-250 °C to remove the solvent molecules and expose the open metal sites.
Post-Synthetic Modification (PSM) to Introduce Thiol Groups
This protocol describes the introduction of thiol groups onto a pre-synthesized MOF-74 framework.
Experimental Protocol:
-
Activation of MOF-74: The parent MOF-74 is activated as described in the previous section to ensure the metal sites are accessible.
-
Thiolation Reaction: The activated MOF-74 is suspended in a dry, deoxygenated solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere. A solution of a thiol-containing molecule (e.g., 1,2-ethanedithiol) in the same solvent is added to the MOF suspension.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for 12-24 hours.
-
Washing and Drying: The thiol-functionalized MOF is collected by filtration or centrifugation, washed thoroughly with the reaction solvent and then with a more volatile solvent to remove any unreacted thiolating agent. The final product is dried under vacuum.
Characterization Data
The successful synthesis and functionalization of the MOF can be confirmed by various characterization techniques.
| Characterization Technique | Expected Results for Thiol-Functionalized MOF-74 |
| Powder X-Ray Diffraction (PXRD) | The PXRD pattern should match the characteristic peaks of the MOF-74 structure, confirming the retention of crystallinity after post-synthetic modification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a weak S-H stretching band around 2550 cm⁻¹. |
| Brunauer-Emmett-Teller (BET) Analysis | A decrease in the specific surface area and pore volume is expected after functionalization due to the presence of the thiol groups within the pores. For a Zr-DMBD MOF, a BET surface area of around 300-400 m²/g has been reported. |
| Thermogravimetric Analysis (TGA) | The TGA curve will show the thermal stability of the functionalized MOF and can be used to estimate the degree of functionalization. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Presence of sulfur peaks in the elemental analysis, confirming the incorporation of thiol groups. |
Application Protocols
Heavy Metal Removal from Aqueous Solutions
Thiol-functionalized MOFs are highly effective for the removal of heavy metals like mercury from water.
Experimental Protocol for Mercury (II) Removal:
-
Preparation of Adsorbent: Disperse a known amount of the thiol-functionalized MOF in deionized water to create a stock suspension.
-
Adsorption Experiment: In a series of flasks, add a specific volume of a mercury (II) solution of known concentration. Adjust the pH of the solution to the optimal range (typically around 5-7). Add a measured volume of the MOF suspension to each flask.
-
Equilibration: Agitate the flasks on a shaker at a constant temperature for a predetermined amount of time to reach adsorption equilibrium.
-
Analysis: Separate the MOF from the solution by centrifugation or filtration. Analyze the concentration of mercury (II) remaining in the supernatant using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Cold Vapor Atomic Absorption Spectrometry (CVAAS).
-
Calculation of Adsorption Capacity: The adsorption capacity (qₑ) in mg/g can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of mercury (II) (mg/L), V is the volume of the solution (L), and m is the mass of the MOF (g). A reported maximum adsorption capacity for Hg(II) on a Zr-DMBD MOF is 171.5 mg/g.[3]
Catalysis
Thiol-functionalized MOFs can serve as catalysts for various organic transformations. The following is a general protocol for a model catalytic reaction.
Experimental Protocol for a Model Knoevenagel Condensation:
-
Reaction Setup: In a round-bottom flask, add the thiol-functionalized MOF as the catalyst, an aldehyde (e.g., benzaldehyde), and an active methylene (B1212753) compound (e.g., malononitrile) in a suitable solvent (e.g., ethanol).
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux) for the required time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Isolation: After the reaction is complete, the MOF catalyst is separated by filtration. The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Catalyst Reusability: The recovered MOF catalyst can be washed with a suitable solvent, dried, and reused for subsequent reaction cycles to test its stability and reusability.
Drug Delivery
The thiol groups on the MOF can be utilized for the covalent attachment of drugs containing a thiol-reactive group or through disulfide bonds, which are cleavable in the reducing environment of cancer cells.
Experimental Protocol for Drug Loading (e.g., Doxorubicin with a Maleimide linker):
-
Drug Modification (if necessary): Modify the drug molecule to introduce a thiol-reactive group like a maleimide.
-
Loading Procedure: Suspend the thiol-functionalized MOF in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4). Add a solution of the modified drug to the MOF suspension.
-
Incubation: Gently shake the mixture at room temperature for 24-48 hours to allow for the covalent attachment of the drug to the MOF.
-
Washing: Centrifuge the mixture to collect the drug-loaded MOF. Wash the product repeatedly with the buffer solution and then with deionized water to remove any unbound drug molecules.
-
Quantification of Loaded Drug: The amount of drug loaded onto the MOF can be determined by measuring the concentration of the drug in the supernatant and washing solutions using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Experimental Protocol for In Vitro Drug Release:
-
Release Medium: Prepare release media mimicking physiological conditions, for example, phosphate-buffered saline (PBS) at pH 7.4 (normal physiological pH) and an acetate (B1210297) buffer at pH 5.5 (tumor microenvironment). To simulate the reducing environment of cancer cells, a reducing agent like glutathione (B108866) (GSH) can be added to the release medium.
-
Release Study: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium. Place the suspension in a dialysis bag with a suitable molecular weight cut-off. Immerse the dialysis bag in a larger volume of the release medium and keep it under constant stirring at 37 °C.
-
Sampling and Analysis: At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium. Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Visualizations
Caption: Workflow for the synthesis of thiol-functionalized MOF-74.
Caption: Key application areas for thiol-functionalized MOF-74.
References
- 1. This compound|MOF Linker|CAS 25906-66-5 [benchchem.com]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Thiol-functionalized metal–organic frameworks embedded with chelator-modified magnetite for high-efficiency and recyclable mercury removal in aqueous solutions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Electrochemical Applications of 2,5-Dimercaptoterephthalic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential electrochemical applications of Metal-Organic Frameworks (MOFs) synthesized using the 2,5-dimercaptoterephthalic acid (DMTA) linker. The unique properties of DMTA-based MOFs, particularly their high density of thiol groups and inherent porosity, make them promising candidates for a range of electrochemical devices.
Electrochemical Sensing of Heavy Metal Ions
The most well-documented electrochemical application of DMTA-based MOFs is in the highly sensitive and selective detection of heavy metal ions, particularly mercury (Hg(II)). The thiol groups on the DMTA linker act as strong chelating agents for soft metal ions like mercury, leading to a measurable electrochemical response.
Quantitative Performance Data
The following table summarizes the performance of a Zirconium-based DMTA MOF (Zr-DMTA) composite electrode for the detection of Hg(II).
| Parameter | Value | Reference |
| Analyte | Hg(II) | [1] |
| Electrode Composition | Zr-DMTA MOF / 3D Kenaf Stem-Derived Carbon (3D-KSC) | [1] |
| Sensitivity | 324.58 µA µM⁻¹ cm⁻² | [1] |
| Linear Detection Range | 0.25 µM - 3.5 µM | [1] |
| Limit of Detection (LOD) | 0.05 µM | [1] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Zr-DMTA MOF
This protocol describes a typical solvothermal synthesis of a Zirconium-based DMTA MOF (often denoted as Zr-DMBD).
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
This compound (H₂DMTA)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (modulator)
-
Screw-capped glass vials
-
Centrifuge
-
Oven
Procedure:
-
In a screw-capped glass vial, dissolve Zirconium tetrachloride (e.g., 0.041 mmol) and this compound (e.g., 0.041 mmol) in a mixture of N,N-Dimethylformamide (DMF) and formic acid.
-
Sonicate the mixture for approximately 30 minutes until all solids are fully dissolved.
-
Seal the vial tightly and place it in an oven preheated to 120°C for 48 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the resulting white or pale yellow crystalline powder by centrifugation.
-
Wash the product thoroughly with fresh DMF and then with a solvent like ethanol (B145695) to remove any unreacted precursors.
-
Dry the synthesized Zr-DMTA MOF under vacuum.
Protocol 2: Fabrication of a Zr-DMTA MOF-Based Electrochemical Sensor
This protocol outlines the modification of an electrode with the synthesized Zr-DMTA MOF for heavy metal detection.
Materials:
-
Synthesized Zr-DMTA MOF powder
-
Conductive carbon material (e.g., 3D Kenaf Stem-Derived Carbon, glassy carbon electrode)
-
Nafion solution (5 wt%)
-
Ethanol
-
Deionized water
-
Electrochemical workstation
-
Three-electrode cell (working, reference, and counter electrodes)
Procedure:
-
Prepare a homogeneous ink by dispersing a specific amount of the synthesized Zr-DMTA MOF powder and the conductive carbon material in a solution of deionized water, ethanol, and Nafion solution.
-
Sonicate the mixture for at least 30 minutes to ensure a uniform dispersion.
-
Drop-cast a small volume (e.g., 5-10 µL) of the ink onto the surface of the working electrode (e.g., glassy carbon electrode).
-
Allow the electrode to dry at room temperature or in a low-temperature oven.
-
The modified electrode is now ready for use in an electrochemical cell for the detection of heavy metal ions using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV).
Visualizations
References
Application Notes and Protocols for Heavy Metal Ion Detection using 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimercaptoterephthalic acid (DMBD) is a versatile organic linker that has garnered significant attention in the field of materials science, particularly for the development of sensors for heavy metal ion detection. Its efficacy stems from the presence of thiol (-SH) groups, which exhibit a strong affinity for heavy metals, and carboxylic acid groups that facilitate the formation of robust, porous structures like Metal-Organic Frameworks (MOFs).[1] When incorporated into MOFs, particularly with zirconium (Zr) as the metal node, the resulting Zr-DMBD MOFs (also known as UiO-66-(SH)₂) demonstrate exceptional capabilities for both the detection and removal of toxic heavy metal ions from aqueous solutions.[1][2]
The primary mechanism of action involves the chelation of heavy metal ions by the thiol functional groups within the MOF structure.[1] These sulfur-containing groups act as specific binding sites, leading to an efficient capture and enrichment of the target metal ions. This interaction can be transduced into a measurable signal, most commonly electrochemical or fluorescent, allowing for sensitive and selective quantification of the heavy metal concentration. This document provides detailed application notes and experimental protocols for the use of DMBD-based materials in heavy metal ion detection, with a primary focus on electrochemical sensing of mercury (Hg(II)).
Applications
The principal application of this compound-based materials is in environmental monitoring and remediation, specifically for the detection and removal of heavy metal ions from water sources.[1][2] The high toxicity of metals like mercury, lead, and cadmium, even at trace concentrations, necessitates the development of highly sensitive and selective detection methods.[3]
Key Applications Include:
-
Electrochemical Sensing of Mercury (Hg(II)): Zr-DMBD MOF-based sensors have shown high sensitivity and a low detection limit for Hg(II) ions.[2] These sensors can be fabricated by modifying electrodes with a composite of the MOF material.
-
Removal of Heavy Metals from Wastewater: The strong binding affinity of the thiol groups for heavy metals makes DMBD-based MOFs excellent candidates for adsorbents in water treatment processes.[2]
-
Fluorescent Sensing: Modifications of the DMBD linker or the MOF structure can lead to materials that exhibit changes in fluorescence upon binding to heavy metal ions, offering an alternative detection modality.
-
Multi-analyte Detection: While highly effective for mercury, DMBD-based sensors also show potential for detecting other heavy metal ions such as lead (Pb(II)) and cadmium (Cd(II)), owing to the general affinity of thiols for these soft metal ions.
Quantitative Data Presentation
The performance of heavy metal ion sensors is evaluated based on several key metrics, including the limit of detection (LOD), linear range, and sensitivity. The following table summarizes the performance data for a Zr-DMBD MOF-based electrochemical sensor for the detection of various heavy metal ions.
| Heavy Metal Ion | Sensor Configuration | Limit of Detection (LOD) | Linear Range | Sensitivity | Reference |
| Hg(II) | Zr-DMBD MOFs/3D-KSC | 0.05 µM | 0.25 µM - 3.5 µM | 324.58 µA µM⁻¹ cm⁻² | [2] |
| Hg(II) | Zr-MOF-SH/rGA/NPG/GCE | 1.4 nM | 0 - 200 nM | Not Specified | [4][5] |
| Cd(II) | SPE/Fe₃O₄-CNF | 0.0615 µM | Not Specified | Not Specified | [6] |
| Pb(II) | SPE/Fe₃O₄-CNF | 0.0154 µM | Not Specified | Not Specified | [6] |
| Cu(II) | SPE/Fe₃O₄-CNF | 0.0320 µM | Not Specified | Not Specified | [6] |
Note: The data for Cd(II), Pb(II), and Cu(II) are from a different sensor but are included for comparative purposes to show typical performance metrics for thiol-based sensors.
Signaling Pathway and Experimental Workflow
The detection of heavy metal ions using DMBD-based materials follows a logical sequence of events, from the interaction of the analyte with the sensor to the generation of a measurable signal. The experimental workflow involves the synthesis of the sensing material, fabrication of the sensor, and the analytical measurement.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Zr-DMBD MOF
This protocol is adapted from the synthesis of UiO-66 type MOFs and is suitable for producing crystalline Zr-DMBD MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (DMBD)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (glacial)
-
Screw-capped glass vials
-
Sonicator
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: In a screw-capped glass vial, dissolve ZrCl₄ (e.g., 25 mg) and DMBD (e.g., 23 mg) in a mixture of DMF (e.g., 5 mL) and glacial acetic acid (e.g., 0.5 mL). The acetic acid acts as a modulator to control the crystallite size and defect formation.
-
Dissolution: Sonicate the mixture for approximately 20-30 minutes until all solids are completely dissolved.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 24-48 hours. During this time, the MOF crystals will form.
-
Cooling and Collection: After the reaction is complete, remove the vial from the oven and allow it to cool down to room temperature. The Zr-DMBD MOF product will appear as a crystalline powder.
-
Washing: Collect the product by centrifugation. To remove unreacted precursors and residual solvent, wash the collected solid with fresh DMF three times, followed by washing with methanol three times. In each washing step, vortex the mixture, centrifuge, and decant the supernatant.
-
Activation: After the final wash, dry the product under vacuum at a moderate temperature (e.g., 60-80°C) to remove the solvent from the pores. The activated Zr-DMBD MOF is now ready for use.
Protocol 2: Electrochemical Detection of Hg(II) using a Zr-DMBD MOF Modified Electrode
This protocol outlines the steps for fabricating a modified electrode and performing electrochemical measurements for Hg(II) detection.
Materials and Equipment:
-
Glassy carbon electrode (GCE)
-
Polishing materials (e.g., alumina (B75360) slurry)
-
Synthesized Zr-DMBD MOF
-
Nafion solution (e.g., 0.5 wt%)
-
Deionized water
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Three-electrode cell (Working electrode: modified GCE, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)
-
Standard solution of Hg(II)
-
Supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)
Procedure:
-
Electrode Polishing: Polish the bare GCE with alumina slurry on a polishing pad to a mirror-like finish. Rinse thoroughly with deionized water and ethanol in an ultrasonic bath and dry under a stream of nitrogen.
-
Preparation of MOF Suspension: Disperse a small amount of the activated Zr-DMBD MOF (e.g., 1 mg) in a solvent mixture (e.g., 1 mL of ethanol and water) containing a small amount of Nafion solution (e.g., 20 µL). Sonicate the mixture to form a homogeneous suspension.
-
Electrode Modification: Drop-cast a small volume (e.g., 5-10 µL) of the MOF suspension onto the polished surface of the GCE and allow it to dry at room temperature. The Nafion helps to immobilize the MOF on the electrode surface.
-
Electrochemical Measurement (Square Wave Anodic Stripping Voltammetry - SWASV):
-
Accumulation Step: Immerse the modified electrode in the electrochemical cell containing the supporting electrolyte and a known concentration of Hg(II). Apply a negative potential (e.g., -0.8 V) for a specific duration (e.g., 180 s) with stirring to preconcentrate Hg(II) onto the electrode surface by reduction.
-
Stripping Step: After the accumulation step, stop the stirring and allow the solution to become quiescent. Scan the potential from the negative potential towards a more positive potential (e.g., from -0.8 V to +0.6 V) using a square wave voltammetry waveform. The oxidation of the accumulated mercury will result in a stripping peak, the height of which is proportional to the concentration of Hg(II) in the sample.
-
-
Calibration and Sample Analysis: Construct a calibration curve by measuring the stripping peak currents for a series of standard Hg(II) solutions of varying concentrations. The concentration of Hg(II) in an unknown sample can then be determined from its stripping peak current using the calibration curve.
Safety Precautions
-
Handle all chemicals, especially heavy metal salts and organic solvents, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Follow proper procedures for the disposal of chemical waste, particularly waste containing heavy metals.
-
Exercise caution when working with high temperatures and pressures during the solvothermal synthesis.
By following these application notes and protocols, researchers can effectively utilize this compound-based materials for the sensitive and selective detection of heavy metal ions, contributing to advancements in environmental monitoring and public health protection.
References
- 1. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 25906-66-5 [chemicalbook.com]
- 4. An ultrasensitive electrochemical method for rapid detection of mercury based on nanoporous gold capped with a novel Zr-MOF-SH/reduced graphene oxide aerogel composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,5-Dimercaptoterephthalic Acid in Gas Storage and Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimercaptoterephthalic acid (DMTA), also known as 2,5-dithiol-1,4-benzenedicarboxylic acid (H₂DMBD), is a functionalized organic linker used in the synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs). Its terephthalic acid backbone provides the structural rigidity common to many robust MOFs, while the two thiol (-SH) groups offer unique chemical functionality. These thiol groups can influence the material's surface properties, reactivity, and affinity for specific molecules, making DMTA-based MOFs promising candidates for applications in gas storage and separation.
One of the most notable MOFs synthesized with DMTA is UiO-66-(SH)₂, which incorporates the highly stable zirconium-based UiO-66 topology.[1] The presence of thiol functionalities within this robust framework is being explored for various applications, from catalysis to environmental remediation.[1][2] While extensive experimental data on gas storage and separation for purely DMTA-based MOFs is still emerging, the known properties of the UiO-66 architecture and the chemical nature of the thiol group allow for informed predictions and guide research in this area.
Potential Applications in Gas Storage and Separation
The incorporation of DMTA into MOF structures offers several potential advantages for gas storage and separation:
-
Tunable Porosity and Surface Area: The UiO-66-(SH)₂ framework possesses inherent microporosity, which is crucial for gas adsorption.[1] The surface area and pore size can be tuned through synthesis conditions, such as the use of modulators or the creation of mixed-linker systems.[1]
-
Chemical Affinity: The thiol groups introduce a different polarity and reactivity to the pore walls compared to non-functionalized or amino-functionalized linkers. This can influence the selective adsorption of certain gases. For instance, the soft basicity of the thiol group could lead to specific interactions with acid gases or polarizable molecules.
-
Framework Robustness: The UiO-66 topology is known for its exceptional thermal and chemical stability, which is a critical requirement for practical gas separation processes that may involve temperature and pressure swings or the presence of impurities.[3][4]
Data Presentation: Physicochemical and Adsorptive Properties
The following tables summarize the typical physicochemical properties of DMTA-based MOFs, specifically UiO-66-(SH)₂, and provide a set of representative (hypothetical) gas sorption data based on computational studies of the parent UiO-66 framework and its functionalized analogues.[1][3] This data is intended to serve as a benchmark for researchers exploring these materials.
Table 1: Physicochemical Properties of UiO-66-(SH)₂ Variants
| Property | U66S50 (50% DMTA)[1] | U66S75 (75% DMTA)[1] | U66S100 (100% DMTA)[1] |
| BET Surface Area (m²/g) | ~1000 | ~850 | ~700 |
| Pore Volume (cm³/g) | ~0.45 | ~0.40 | ~0.35 |
| Micropore Diameter (Å) | ~6.0 | ~6.0 | ~6.0 |
Note: Data is derived from N₂ adsorption isotherms for mixed-linker UiO-66-(SH)₂ MOFs.[1] The decrease in surface area with increasing DMTA content may be related to changes in crystallinity and defectiveness during synthesis.
Table 2: Representative Gas Storage and Separation Performance of a DMTA-based MOF (UiO-66-(SH)₂)
| Gas Molecule | Uptake Capacity (mmol/g) at 298 K | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Selectivity vs. N₂ (IAST, 15:85 mixture) |
| CO₂ | ~3.0 (at 1 bar) | ~25-30 | ~15 - 25 |
| CH₄ | ~1.5 (at 1 bar) | ~18-22 | ~3 - 5 |
| H₂ | ~0.8 (at 1 bar) | ~6-8 | ~2 - 4 |
Disclaimer: The values in this table are hypothetical and for illustrative purposes. They are extrapolated from experimental and computational data for the parent UiO-66 and other functionalized analogues.[1][3] Actual performance will depend on synthesis conditions, material purity, and activation procedures.
Experimental Protocols
Protocol 1: Synthesis of UiO-66-(SH)₂
This protocol describes a typical solvothermal synthesis of UiO-66-(SH)₂.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (DMTA, H₂DMBD)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) and this compound (e.g., 60 mg, 0.26 mmol) in DMF (e.g., 20 mL).
-
Add acetic acid as a modulator (e.g., 1.5 mL). The modulator helps to control the crystallinity and defect density of the MOF.[5]
-
Sonicate the mixture for 10-15 minutes until a homogeneous solution is formed.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
The resulting white powder (UiO-66-(SH)₂) should be collected by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (B145695) (3 x 20 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum at room temperature.
Protocol 2: MOF Activation
Activation is a critical step to ensure the pores are empty and accessible for gas adsorption.
Materials:
-
Synthesized UiO-66-(SH)₂
-
Solvent exchange fluid (e.g., ethanol, methanol)
-
Vacuum oven or Schlenk line
Procedure:
-
Immerse the as-synthesized MOF powder in a suitable solvent like ethanol.
-
Replace the solvent every 12 hours for a period of 2-3 days to ensure complete exchange with the high-boiling point synthesis solvent (DMF).
-
After solvent exchange, collect the powder by filtration.
-
Place the powder in a vacuum oven or on a Schlenk line.
-
Heat the sample under dynamic vacuum (e.g., <10⁻⁵ mbar) at a temperature between 120-150 °C for 12-24 hours. The thermal stability of UiO-66-(SH)₂ is lower than its non-functionalized analogue, so care must be taken not to exceed its decomposition temperature.[1]
-
After activation, the sample should be stored under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric gases and moisture.
Protocol 3: Gas Adsorption Measurements (Volumetric Method)
This protocol outlines the measurement of gas adsorption isotherms using a standard volumetric gas sorption analyzer.
Apparatus:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)
-
Analysis gases (e.g., N₂, CO₂, CH₄, H₂) of high purity
-
Liquid nitrogen (for N₂ adsorption at 77 K)
-
Thermostatic bath (for measurements at other temperatures, e.g., 273 K, 298 K)
Procedure:
-
Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample into a sample tube.
-
Degassing: Degas the sample in situ on the analyzer's degassing port under vacuum at the same temperature used for activation (e.g., 120-150 °C) for at least 4 hours to ensure a clean surface.
-
Analysis:
-
Surface Area (BET): Measure the N₂ adsorption isotherm at 77 K. Use the data in the relative pressure (P/P₀) range of 0.05 to 0.30 to calculate the Brunauer-Emmett-Teller (BET) surface area.[1]
-
Gas Storage Capacity: Measure the adsorption isotherms for gases like CO₂, CH₄, or H₂ at the desired temperatures (e.g., 273 K, 298 K) and pressures (e.g., up to 1 bar or higher).
-
-
Data Analysis:
-
Plot the amount of gas adsorbed (e.g., in cm³/g STP or mmol/g) as a function of pressure.
-
From the isotherms, determine the gas uptake at specific pressures.
-
Isosteric Heat of Adsorption (Qst): Measure adsorption isotherms at a minimum of three different temperatures (e.g., 273 K, 288 K, 298 K). Use the Clausius-Clapeyron equation to calculate the Qst, which indicates the strength of the interaction between the gas molecules and the MOF.
-
Selectivity: For gas mixtures (e.g., CO₂/N₂), the selectivity can be predicted from the single-component isotherms using the Ideal Adsorbed Solution Theory (IAST). This requires fitting the isotherm data to a suitable model (e.g., Langmuir, Toth, or Dual-Site Langmuir).
-
Visualizations
Caption: Workflow for the synthesis and activation of UiO-66-(SH)₂.
Caption: Workflow for gas sorption analysis of MOF materials.
Conclusion and Future Perspectives
This compound is a valuable linker for constructing robust, functionalized MOFs like UiO-66-(SH)₂. While primarily investigated for applications in heavy metal sensing and removal, the unique properties conferred by the thiol groups suggest significant potential in the field of gas storage and separation. The combination of a stable framework with chemically active sites is a promising strategy for developing next-generation adsorbent materials.
Future research should focus on systematic experimental studies to quantify the gas storage capacities (H₂, CH₄) and separation performance (e.g., CO₂/N₂, CO₂/CH₄) of DMTA-based MOFs. High-throughput computational screening can further accelerate the discovery of optimal structures and functionalities for specific gas separation challenges.[6][7] The synthesis of mixed-linker DMTA-based MOFs also presents an intriguing avenue for fine-tuning porosity and surface chemistry to achieve superior gas separation performance.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Carbon dioxide adsorption to UiO-66: theoretical analysis of binding energy and NMR properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering metal–organic frameworks for adsorption-based gas separations: from process to atomic scale - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. researchgate.net [researchgate.net]
Catalytic Applications of 2,5-Dimercaptoterephthalic Acid-Containing Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,5-Dimercaptoterephthalic acid (DMTA)-containing materials as catalysts. The focus is on two primary applications: the catalytic fixation of carbon dioxide (CO₂) via cycloaddition reactions and the removal of heavy metals from aqueous solutions.
Catalytic Carbon Dioxide Fixation
DMTA-based Metal-Organic Frameworks (MOFs), particularly when functionalized with silver nanoparticles (Ag@Zr-DMBD), have demonstrated significant catalytic activity in the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates. This process is a cornerstone of carbon capture and utilization (CCU) strategies.
Quantitative Catalytic Performance
The catalytic efficacy of Ag@Zr-DMBD in CO₂ cycloaddition reactions is summarized in the table below. The data highlights the high conversion rates achievable under relatively mild conditions.
| Catalyst | Epoxide Substrate | Co-catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Ag@Zr-DMBD | Epichlorohydrin | TBAB | 60 | 1 | 8 | >99 | >99 | [1][2] |
| Ag@Zr-DMBD | Propylene Oxide | TBAB | 80 | 1 | 12 | 95 | >99 | [1] |
| Ag@Zr-DMBD | Styrene Oxide | TBAB | 80 | 1 | 12 | 92 | >99 | [1] |
TBAB: Tetrabutylammonium bromide
Experimental Protocols
Protocol 1: Synthesis of Zr-DMBD MOF
This protocol details the solvothermal synthesis of the foundational Zirconium-based DMTA MOF (Zr-DMBD).
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂DMTA)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
Procedure:
-
In a glass vial, dissolve ZrCl₄ (1 eq) and H₂DMTA (1 eq) in DMF.
-
Add formic acid (a modulator) to the solution.
-
Seal the vial and heat it in an oven at 120 °C for 24-48 hours.
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted precursors and solvent molecules.
-
Dry the final product under vacuum.
Protocol 2: Functionalization with Silver Nanoparticles (Ag@Zr-DMBD)
This protocol describes the post-synthetic modification of Zr-DMBD to incorporate silver nanoparticles.
Materials:
-
Zr-DMBD MOF
-
Silver nitrate (B79036) (AgNO₃)
-
Ethanol
-
Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared)
Procedure:
-
Disperse the synthesized Zr-DMBD MOF in ethanol.
-
Add an aqueous solution of AgNO₃ to the suspension and stir for several hours to allow for the diffusion of Ag⁺ ions into the MOF pores.
-
Slowly add a freshly prepared aqueous solution of NaBH₄ to the mixture while stirring vigorously. The color of the suspension should change, indicating the formation of Ag nanoparticles.
-
Continue stirring for a few hours to ensure complete reduction.
-
Collect the Ag@Zr-DMBD product by centrifugation, wash it with ethanol to remove any unreacted reagents, and dry it under vacuum.
Protocol 3: Catalytic CO₂ Cycloaddition
This protocol outlines the procedure for the catalytic conversion of epoxides and CO₂ into cyclic carbonates using Ag@Zr-DMBD.
Materials:
-
Ag@Zr-DMBD catalyst
-
Epoxide substrate (e.g., epichlorohydrin)
-
Tetrabutylammonium bromide (TBAB) as a co-catalyst
-
Solvent (if required, though often performed solvent-free)
-
CO₂ gas (balloon or cylinder)
-
Reaction vessel (e.g., a Schlenk tube or a high-pressure reactor)
Procedure:
-
Add the Ag@Zr-DMBD catalyst and the TBAB co-catalyst to the reaction vessel.
-
Add the epoxide substrate to the vessel.
-
Purge the vessel with CO₂ gas and then maintain a CO₂ atmosphere (e.g., using a balloon or by pressurizing the reactor to the desired pressure).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with constant stirring.
-
Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, cool the reaction mixture, and separate the catalyst by centrifugation or filtration for reuse.
-
The liquid product can be purified by distillation or chromatography if necessary.
Catalytic Mechanism
The proposed mechanism for the CO₂ cycloaddition catalyzed by Ag@Zr-DMBD involves a synergistic action between the Lewis acidic Zr centers, the silver nanoparticles, and the nucleophilic co-catalyst.
References
Application Note and Protocol for the Synthesis of Zirconium-Based MOFs with 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a Zirconium-based Metal-Organic Framework (MOF), specifically the UiO-66-(SH)₂ topology, utilizing 2,5-dimercaptoterephthalic acid (H₂DMBD) as the organic linker. This MOF, herein referred to as Zr-DMBD, is of significant interest due to the presence of thiol functional groups, which offer potential for heavy metal capture, catalysis, and drug delivery applications.
Introduction
Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability. The incorporation of functionalized organic linkers, such as this compound, allows for the tailoring of the MOF's properties for specific applications. The thiol groups within the framework of Zr-DMBD provide active sites for the coordination of heavy metal ions and can serve as attachment points for drug molecules. This protocol details a solvothermal synthesis method for producing Zr-DMBD.
Data Presentation
Table 1: Physicochemical Properties of Zr-DMBD
| Property | Value | Reference |
| Nomenclature | Zr-DMBD, UiO-66-(SH)₂ | |
| Molecular Formula | [Zr₆O₄(OH)₄(C₈H₄S₂O₄)₆] | N/A |
| BET Surface Area | 525 m²/g | |
| Pore Volume | Not Reported | |
| Hg(II) Adsorption Capacity | 171.5 mg/g |
Note: The BET surface area corresponds to the variant synthesized with 100% this compound linker (U66S100) as reported by Mandi et al. Variations in synthesis conditions can affect the final properties.
Experimental Protocol
This protocol is a composite procedure based on established methods for the synthesis of UiO-66 type MOFs and specific details reported for thiol-functionalized analogues.
Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂DMBD)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid (AcOH), glacial
-
Methanol (B129727), analytical grade
-
Deionized water
Equipment
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Sonicator
-
Oven
-
Centrifuge
-
Schlenk line (optional, for inert atmosphere)
-
Standard laboratory glassware
Synthesis of Zr-DMBD (UiO-66-(SH)₂)
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (ZrCl₄) and this compound (H₂DMBD) in N,N-dimethylformamide (DMF). A typical molar ratio of ZrCl₄ to H₂DMBD is 1:1.
-
For a standard synthesis, use the following quantities:
-
ZrCl₄: 0.058 g (0.25 mmol)
-
H₂DMBD: 0.057 g (0.25 mmol)
-
DMF: 10 mL
-
-
Add a modulating agent, such as acetic acid, to the solution. The amount of modulator can be varied to control crystallinity and defectivity. A starting point is to use 40-80 equivalents of acetic acid with respect to ZrCl₄.
-
-
Solvothermal Reaction:
-
Cap the vial tightly.
-
Place the vial in a preheated oven at 120 °C for 24-48 hours. The reaction time can be optimized to achieve desired crystal size and purity.
-
-
Isolation and Purification:
-
After the reaction, cool the vial to room temperature. A white or off-white precipitate should be visible.
-
Separate the solid product from the solvent by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant.
-
Wash the solid product by re-dispersing it in fresh DMF (10 mL) and centrifuging again. Repeat this DMF washing step three times.
-
To remove residual DMF, wash the product with methanol (10 mL) three times using the same centrifugation and re-dispersion procedure.
-
-
Activation:
-
After the final methanol wash, decant the supernatant.
-
Dry the solid product under vacuum at a temperature below 150 °C for 12 hours to remove any residual solvent from the pores. The resulting fine white powder is the activated Zr-DMBD MOF.
-
Visualization
Experimental Workflow
Caption: Solvothermal synthesis workflow for Zr-DMBD (UiO-66-(SH)₂).
Characterization
Standard characterization techniques for the synthesized Zr-DMBD include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the thiol functional groups.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a hazardous solvent; handle with care and avoid inhalation and skin contact.
-
ZrCl₄ is corrosive and moisture-sensitive; handle in a dry environment if possible.
Application Notes and Protocols: Functionalization of Nanoparticles with 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical process in the development of advanced materials for biomedical applications, including drug delivery, diagnostics, and cancer therapy.[1] This document provides detailed protocols for the functionalization of nanoparticles with 2,5-Dimercaptoterephthalic acid (DMTA), a versatile linker molecule. The dual thiol groups of DMTA allow for robust anchoring to metallic nanoparticles, such as gold nanoparticles (AuNPs), while its carboxylic acid moieties provide reactive sites for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes.[2] This targeted approach aims to enhance therapeutic efficacy and minimize side effects by ensuring the specific delivery of payloads to the site of action.[1][3]
Synthesis of this compound (DMTA)
A crucial prerequisite for nanoparticle functionalization is the synthesis of the linker molecule, this compound. A general synthetic scheme involves a multi-step process starting from 2,5-dihydroxyterephthalic acid diethyl ester.[4]
Experimental Protocol: Synthesis of DMTA
Materials:
-
2,5-Dihydroxyterephthalic acid diethyl ester
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylacetamide (DMA)
-
Dimethylthiocarbamoyl chloride
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester:
-
Under a nitrogen atmosphere, mix 300 mg of 2,5-dihydroxyterephthalic acid diethyl ester, 528 mg of DABCO, and 3 mL of DMA in a flask.
-
Cool the mixture to 0°C in an ethanol bath.
-
Add 570 mg of dimethylthiocarbamoyl chloride dissolved in 1.5 mL of DMA dropwise to the mixture.
-
Stir the reaction mixture continuously for 24 hours at room temperature.
-
Filter the resulting grey product, wash it extensively with water, and dry it under a vacuum.[4]
-
-
Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester:
-
Heat 130 mg of the product from step 1 to 230°C under a flowing nitrogen atmosphere and maintain this temperature for 1 hour.
-
Allow the mixture to cool down slowly.
-
Add ethanol to the cooled mixture and filter the resulting brown product.
-
Dry the product under a vacuum.[4]
-
-
Synthesis of this compound (DMTA):
-
Reflux 130 mg of the product from step 2 with 4 mL of 1.3 M deaerated KOH (in a 1:1 ethanol/water solution).[4]
-
The resulting product is this compound.
-
Functionalization of Gold Nanoparticles with DMTA
Gold nanoparticles are widely used in biomedical research due to their unique optical properties, biocompatibility, and ease of surface modification.[5][6] The strong affinity between gold and sulfur makes DMTA an excellent linker for attaching various molecules to AuNPs.[2]
Experimental Protocol: DMTA Functionalization of AuNPs
Materials:
-
Gold nanoparticles (AuNPs) of desired size
-
This compound (DMTA)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Preparation of DMTA solution: Prepare a stock solution of DMTA in a suitable solvent (e.g., ethanol or a slightly basic aqueous solution to deprotonate the carboxylic acids). The concentration will depend on the desired surface coverage on the nanoparticles.
-
Incubation: Add the DMTA solution to a colloidal suspension of AuNPs. The molar ratio of DMTA to AuNPs should be optimized based on the nanoparticle size and desired functionalization density.
-
Reaction: Gently mix the solution and allow it to react for several hours (e.g., 2-12 hours) at room temperature with continuous stirring. This allows for the formation of gold-sulfur bonds.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Washing: Remove the supernatant containing unbound DMTA and resuspend the nanoparticle pellet in fresh PBS. Repeat this washing step at least three times to ensure the complete removal of excess linker.
-
Storage: Resuspend the final functionalized AuNPs in PBS for immediate use or in a suitable buffer for storage.
Characterization of DMTA-Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization and to assess the properties of the resulting nanoparticles.
| Parameter | Characterization Technique | Purpose | Expected Outcome |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | To determine the size distribution and shape of the nanoparticles before and after functionalization.[7] | A slight increase in hydrodynamic diameter is expected after functionalization. TEM can confirm the core size and shape remain unchanged. |
| Surface Charge | Zeta Potential Measurement | To assess the change in surface charge upon functionalization. | The negative charge is expected to increase due to the presence of deprotonated carboxylic acid groups from DMTA. |
| Successful Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of DMTA on the nanoparticle surface. | FTIR will show characteristic peaks for the carboxylic acid and thiol groups. XPS will confirm the presence of sulfur and changes in the gold signal. |
| Stability | DLS and UV-Vis Spectroscopy over time | To evaluate the colloidal stability of the functionalized nanoparticles in different media. | Stable nanoparticles will show minimal changes in size distribution and absorbance spectrum over time. |
Applications in Drug Development
DMTA-functionalized nanoparticles serve as a versatile platform for various applications in drug development.
-
Targeted Drug Delivery: The carboxylic acid groups of DMTA can be activated (e.g., using EDC/NHS chemistry) to covalently attach drugs or targeting ligands such as antibodies or peptides.[8] This enables the specific delivery of therapeutic agents to cancer cells or other diseased tissues, thereby increasing efficacy and reducing systemic toxicity.[3]
-
Controlled Release: The linker can be designed to be cleavable under specific conditions (e.g., changes in pH or redox potential) within the target cell, allowing for the controlled release of the drug.[9]
-
Theranostics: By co-conjugating both a therapeutic agent and an imaging agent to the DMTA-functionalized nanoparticle, it is possible to simultaneously diagnose and treat a disease.[10]
Diagrams
Caption: Synthetic pathway for this compound (DMTA).
Caption: Experimental workflow for nanoparticle functionalization.
Safety Precautions
Researchers should adhere to standard laboratory safety protocols when handling nanoparticles and chemical reagents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All synthesis and functionalization steps involving volatile organic solvents should be performed in a well-ventilated fume hood. Proper disposal of chemical waste is also crucial.
References
- 1. Nanoparticles: functionalization and multifunctional applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Surface modifications of gold nanoparticles: stabilization and recent applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combinatorial drug conjugation enables nanoparticle dual-drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Sensors Based on 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimercaptoterephthalic acid (DMTA) is a versatile organic linker that has garnered significant attention in the development of advanced materials for electrochemical sensing. Its unique structure, featuring two thiol (-SH) groups and two carboxylic acid groups, makes it an excellent building block for creating highly functional materials, particularly Metal-Organic Frameworks (MOFs). The thiol groups exhibit a strong affinity for heavy metal ions, making DMTA-based materials highly effective for their sensitive and selective electrochemical detection. This document provides detailed application notes and protocols for the use of DMTA in the fabrication of electrochemical sensors, with a primary focus on the detection of heavy metal ions.
Principle of Detection
The sensing mechanism of DMTA-based electrochemical sensors primarily relies on the strong coordination between the thiol groups of the DMTA molecule and heavy metal ions. When incorporated into a MOF structure, the DMTA linkers create a high density of accessible binding sites. This preconcentrates the target metal ions on the electrode surface, leading to a significant enhancement of the electrochemical signal. The general principle involves the chelation of metal ions by the thiol groups, which can be electrochemically detected using techniques such as differential pulse voltammetry (DPV).[1]
Applications in Heavy Metal Detection
A prominent application of DMTA is in the synthesis of Zirconium-based MOFs (Zr-DMBD) for the electrochemical detection of mercury (Hg(II)). These MOFs can be integrated with conductive substrates, such as three-dimensional kenaf stem-derived carbon (3D-KSC), to create highly sensitive and selective sensors.[2] The porous structure of the MOF facilitates the diffusion of the analyte to the active sites, while the conductive support ensures efficient electron transfer for the electrochemical measurement.
Quantitative Performance Data
The following table summarizes the performance of a Zr-DMBD MOF-based electrochemical sensor for the detection of Hg(II).
| Analyte | Sensor Platform | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity (μA μM⁻¹ cm⁻²) | Reference |
| Hg(II) | Zr-DMBD MOFs/3D-KSC | DPV | 0.25 - 3.5 | 0.05 | 324.58 | [2][3] |
Experimental Protocols
Synthesis of Zr-DMBD MOF (Solvothermal Method)
This protocol is adapted from a general solvothermal synthesis method for Zr-based MOFs.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂DMBD)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 0.1 mmol) in DMF (e.g., 10 mL).
-
In a separate glass vial, dissolve H₂DMBD (e.g., 0.1 mmol) in DMF (e.g., 10 mL).
-
Mix the two solutions and sonicate for 10-15 minutes to ensure homogeneity.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 24-48 hours.
-
After cooling to room temperature, collect the precipitate by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove any unreacted precursors.
-
Dry the synthesized Zr-DMBD MOF in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Preparation of 3D Kenaf Stem-Derived Carbon (3D-KSC) Electrode
This protocol describes a general procedure for preparing porous carbon from kenaf stems.
Materials:
-
Kenaf stems
-
Hydrochloric acid (HCl)
-
Deionized water
-
Tube furnace with an inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Cut the kenaf stems into small pieces and wash them thoroughly with deionized water to remove any dirt.
-
Dry the washed kenaf stems in an oven at 80-100°C overnight.
-
Treat the dried stems with a dilute HCl solution (e.g., 1 M) to remove any mineral impurities, followed by washing with deionized water until the pH is neutral.
-
Dry the acid-treated stems completely.
-
Place the dried kenaf stems in a tube furnace.
-
Heat the furnace to a high temperature (e.g., 800-1000°C) under an inert atmosphere (e.g., N₂ flow) for 1-2 hours for carbonization.
-
After carbonization, allow the furnace to cool down to room temperature under the inert atmosphere.
-
The resulting 3D porous carbon can be cut into desired electrode shapes.
Fabrication of the Zr-DMBD MOF/3D-KSC Electrochemical Sensor
Materials:
-
Synthesized Zr-DMBD MOF powder
-
Prepared 3D-KSC electrode
-
N,N-Dimethylformamide (DMF)
-
Epoxy resin (for insulation)
Procedure:
-
Prepare a dispersion of the Zr-DMBD MOF in DMF (e.g., 1 mg/mL) by sonication.
-
Immerse the prepared 3D-KSC electrode into the Zr-DMBD MOF dispersion.
-
Maintain the immersion for a specific period (e.g., 12-24 hours) to allow the MOF to grow on the carbon support.
-
After immersion, gently rinse the electrode with fresh DMF to remove any loosely attached MOF particles.
-
Dry the modified electrode in a vacuum oven at a low temperature.
-
Insulate the non-active surface of the electrode using a non-conductive material like epoxy resin, leaving a defined geometric area for sensing.
Electrochemical Detection of Hg(II) using Differential Pulse Voltammetry (DPV)
Materials and Equipment:
-
Zr-DMBD MOF/3D-KSC working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)
-
Standard solutions of Hg(II)
Procedure:
-
Set up a three-electrode electrochemical cell containing the supporting electrolyte.
-
Immerse the working, reference, and counter electrodes into the cell.
-
Perform a preconcentration step by holding the working electrode at an open circuit potential or a specific deposition potential for a defined period (e.g., 300 seconds) while stirring the solution. This allows for the accumulation of Hg(II) onto the electrode surface.
-
After the preconcentration step, stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).
-
Record the DPV scan within a potential window that covers the oxidation peak of mercury (e.g., from 0 V to +0.6 V).
-
Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.
-
The concentration of Hg(II) in an unknown sample can be determined using the standard addition method.
Visualizations
Experimental Workflow
Caption: Workflow for the fabrication and application of the Zr-DMBD/3D-KSC sensor.
Sensing Mechanism
Caption: Chelation-based sensing mechanism of the Zr-DMBD MOF for Hg(II) detection.
References
Application Notes and Protocols for 2,5-Dimercaptoterephthalic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimercaptoterephthalic acid (DMTA) is a versatile organic linker primarily utilized in the synthesis of thiol-functionalized Metal-Organic Frameworks (MOFs). These MOFs, particularly the zirconium-based UiO-66-(SH)₂, have garnered significant interest in the field of drug delivery. The presence of thiol (-SH) groups on the organic linker provides unique opportunities for drug attachment and controlled release, making DMTA-based MOFs promising candidates for advanced drug delivery systems.
The UiO-66-(SH)₂ framework, constructed from zirconium clusters and DMTA linkers, exhibits high porosity, excellent stability, and a tunable structure. These properties, combined with the reactive thiol groups, allow for high drug loading capacities and stimuli-responsive drug release, particularly in response to the tumor microenvironment's high glutathione (B108866) (GSH) concentration. This document provides detailed application notes and experimental protocols for the synthesis of UiO-66-(SH)₂ and its use in the delivery of anticancer drugs such as cisplatin (B142131) and doxorubicin (B1662922).
Key Applications in Drug Delivery
The primary application of this compound in drug delivery is as a building block for the Metal-Organic Framework UiO-66-(SH)₂. This MOF serves as a nanocarrier for therapeutic agents, offering several advantages:
-
High Drug Loading Capacity: The porous nature of the MOF structure allows for the encapsulation of a significant amount of drug molecules.
-
Controlled Release: The release of drugs can be controlled and sustained over time.
-
Stimuli-Responsive Release: The thiol groups on the DMTA linker can form disulfide bonds that are cleavable in the presence of high concentrations of glutathione (GSH), a tripeptide found at elevated levels in cancer cells. This allows for targeted drug release in the tumor microenvironment[1].
-
Biocompatibility: Zirconium-based MOFs, including the UiO-66 family, have generally shown good biocompatibility in various studies[2][3].
Quantitative Data Summary
The following tables summarize key quantitative data for drug delivery systems utilizing thiol-functionalized UiO-66 MOFs.
Table 1: Drug Loading and Release Data for Cisplatin in Thiol-Functionalized MOFs[1]
| MOF System | Drug | Loading Capacity (% w/w) | Release Conditions | % Release (after 24h) |
| UiO-66-SH | Cisplatin | ~15-20% | 10 mM Glutathione | ~60-70% |
| UiO-66-SH | Cisplatin | ~15-20% | PBS (pH 7.4) | ~10-20% |
Table 2: Drug Loading Data for Doxorubicin in UiO-66 Analogues
| MOF System | Drug | Loading Capacity (% w/w) | Reference |
| UiO-66-NH₂ | Doxorubicin | 36.25% | [4] |
| UiO-66@SiO₂ | Doxorubicin | 5.6% | [2][5][6] |
Note: Data for doxorubicin is provided for the closely related UiO-66-NH₂ and a core-shell variant as a reference due to the limited availability of specific data for UiO-66-(SH)₂.
Experimental Protocols
Protocol 1: Synthesis of UiO-66-(SH)₂ Nanoparticles
This protocol describes the solvothermal synthesis of the thiol-functionalized metal-organic framework UiO-66-(SH)₂.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (DMTA, H₂DMBD)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Autoclave with Teflon liner
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a glass vial, dissolve Zirconium(IV) chloride and this compound in N,N-Dimethylformamide (DMF).
-
Add acetic acid as a modulator to control the crystallite size. A typical molar ratio of ZrCl₄:DMTA:acetic acid is 1:1:40.
-
Stir the mixture at room temperature until all components are fully dissolved.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the resulting white powder by centrifugation.
-
Wash the product with fresh DMF three times to remove unreacted precursors.
-
Subsequently, wash the product with methanol three times.
-
Dry the final UiO-66-(SH)₂ product under vacuum at 150 °C overnight.
Characterization:
The synthesized UiO-66-(SH)₂ should be characterized using techniques such as Powder X-Ray Diffraction (PXRD) to confirm the crystalline structure, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to determine particle size and morphology, and Brunauer-Emmett-Teller (BET) analysis to measure the surface area and porosity.
Protocol 2: Loading of Cisplatin into UiO-66-(SH)₂
This protocol is adapted from a general procedure for loading cisplatin into thiol-functionalized MOFs[1].
Materials:
-
UiO-66-(SH)₂ nanoparticles
-
Cisplatin
-
Deionized water
-
Centrifuge
-
Lyophilizer
Procedure:
-
Prepare a 1 mg/mL solution of cisplatin in deionized water.
-
Disperse 100 mg of the synthesized UiO-66-(SH)₂ nanoparticles in 10 mL of the cisplatin solution.
-
Stir the suspension in the dark at room temperature for 24 hours to facilitate drug loading.
-
Collect the cisplatin-loaded UiO-66-(SH)₂ (UiO-66-(SH)₂-Cis) by centrifugation.
-
Wash the product thoroughly with deionized water to remove any unloaded cisplatin.
-
Lyophilize the final product to obtain a dry powder.
Quantification of Drug Loading:
The amount of cisplatin loaded into the MOF can be determined by measuring the concentration of cisplatin in the supernatant before and after the loading process using techniques such as UV-Vis spectroscopy or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the platinum content. The loading capacity is calculated as:
Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
Protocol 3: Loading of Doxorubicin into UiO-66-(SH)₂ (Adapted Protocol)
This protocol is adapted from procedures for loading doxorubicin into other UiO-66 derivatives[2][6].
Materials:
-
UiO-66-(SH)₂ nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
Centrifuge
Procedure:
-
Prepare a 1 mg/mL solution of doxorubicin hydrochloride in deionized water.
-
Disperse a known amount of UiO-66-(SH)₂ nanoparticles (e.g., 16 mg) in the doxorubicin solution (e.g., 1 mL)[2].
-
Stir the mixture at room temperature in the dark for 24 hours.
-
Separate the doxorubicin-loaded MOFs (UiO-66-(SH)₂@DOX) by centrifugation.
-
Wash the product with deionized water several times to remove unloaded doxorubicin.
-
Dry the final product under vacuum.
Quantification of Drug Loading:
The concentration of doxorubicin in the supernatant can be measured using a UV-Vis spectrophotometer at its characteristic absorption wavelength (around 480 nm). The loading capacity can then be calculated as described in Protocol 2.
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of a drug from UiO-66-(SH)₂.
Materials:
-
Drug-loaded UiO-66-(SH)₂ nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) solution (e.g., 10 mM in PBS, pH 7.4)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded UiO-66-(SH)₂ in a specific volume of release medium (e.g., PBS pH 7.4 or GSH solution).
-
Place the suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the same release medium.
-
Maintain the setup at 37 °C with constant gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Synthesis and Drug Loading
Caption: Workflow for the synthesis of UiO-66-(SH)₂ and subsequent drug loading.
Mechanism: Glutathione-Triggered Drug Release
Caption: Glutathione-triggered drug release from a thiol-functionalized MOF.
Safety and Handling
-
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.
-
The synthesis of MOFs should be carried out in a well-ventilated fume hood.
-
Handling of cytotoxic drugs such as cisplatin and doxorubicin requires specialized safety procedures and should be performed in a designated containment facility.
-
While zirconium-based MOFs are generally considered biocompatible, their cytotoxicity should be evaluated for specific cell lines and applications. Studies on UiO-66 and its derivatives have shown low toxicity at concentrations typically used for drug delivery[2][3]. However, it is recommended to perform a cytotoxicity assay (e.g., MTT assay) for the specific UiO-66-(SH)₂ formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin-Loaded Core-Shell UiO-66@SiO2 Metal-Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimercaptoterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,5-Dimercaptoterephthalic acid (DMTA) synthesis.
Experimental Protocol: Synthesis of this compound
A common and effective method for synthesizing DMTA starts from diethyl 2,5-dihydroxyterephthalate. The process involves three key steps:
-
Thiocarbamoylation: Conversion of the hydroxyl groups to dimethylthiocarbamoyloxy groups.
-
Newman-Kwart Rearrangement: Thermal rearrangement of the O-thiocarbamate to the S-thiocarbamate.
-
Hydrolysis: Conversion of the S-thiocarbamate and esters to the final this compound.
Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester (Intermediate 1)
-
Reactants:
-
2,5-Dihydroxyterephthalic acid diethyl ester (1 equivalent)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (4 equivalents)
-
Dimethylthiocarbamoyl chloride (4 equivalents)
-
N,N-Dimethylacetamide (DMA)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,5-dihydroxyterephthalic acid diethyl ester and DABCO in DMA and cool the mixture to 0°C in an ice bath.
-
Add a solution of dimethylthiocarbamoyl chloride in DMA dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Precipitate the product by adding the reaction mixture to a large volume of water.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain a grey solid.
-
Step 2: Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester (Intermediate 2) via Newman-Kwart Rearrangement
-
Reactant:
-
2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester (Intermediate 1)
-
-
Procedure:
-
In a flask under a continuous nitrogen flow, heat Intermediate 1 to 230°C for 1 hour.[1]
-
Cool the reaction mixture slowly to room temperature.
-
Add ethanol (B145695) to the solidified brown product and break it up.
-
Filter the product, wash with ethanol, and dry under vacuum.
-
Step 3: Synthesis of this compound (DMTA)
-
Reactants:
-
2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester (Intermediate 2)
-
Potassium hydroxide (B78521) (KOH) in a 1:1 ethanol/water solution (deaerated)
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Reflux a mixture of Intermediate 2 and the deaerated KOH solution under a nitrogen atmosphere for 3 hours.[1]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Acidify the mixture by slowly adding concentrated HCl, which will cause a bright yellow precipitate to form.[1]
-
Filter the precipitate, wash with water, and dry under vacuum to yield the final product.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of DMTA, providing potential causes and actionable solutions.
Low Yield in Synthesis
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
A1: Low overall yield in this multi-step synthesis can be attributed to several factors. The most common issues are incomplete reactions in any of the three steps, the formation of side products, and loss of product during purification. Oxidation of the thiol groups in the final product is also a significant concern.[2][3] A systematic evaluation of each step is recommended to identify the source of the low yield.
Step 1: Thiocarbamoylation
Q2: The yield of the first intermediate, 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester, is low. What could be the problem?
A2:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reagents are of high purity and used in the correct stoichiometric ratios. The reaction should be stirred for the full 24 hours to ensure completion.
-
Moisture: The presence of moisture can hydrolyze the dimethylthiocarbamoyl chloride. Ensure all glassware is thoroughly dried and the reaction is performed under a dry nitrogen atmosphere.
-
Purification Loss: Significant product loss can occur during the precipitation and washing steps. Ensure the product is fully precipitated from the aqueous solution before filtration.
Step 2: Newman-Kwart Rearrangement
Q3: The Newman-Kwart rearrangement is not proceeding efficiently, resulting in a low yield of the S-thiocarbamate intermediate. How can I improve this step?
A3:
-
Temperature: The Newman-Kwart rearrangement is a thermal process and requires high temperatures, typically between 200-300°C.[4] Ensure that the reaction temperature is maintained at the optimal level (around 230°C for this specific substrate) for the required duration.[1] Insufficient temperature will lead to an incomplete reaction.
-
Side Reactions: At elevated temperatures, side reactions can occur.[5] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Alternative Catalysis: For substrates that are sensitive to high temperatures, palladium-catalyzed or photoredox-catalyzed Newman-Kwart rearrangements can be performed under much milder conditions (e.g., 100°C or even room temperature), potentially improving the yield and reducing side products.[4]
Q4: How can I confirm that the Newman-Kwart rearrangement is complete?
A4: The completion of the rearrangement can be monitored by thin-layer chromatography (TLC) or by analyzing the 1H NMR spectrum of the crude product. The disappearance of the starting O-thiocarbamate and the appearance of the S-thiocarbamate product signals will indicate the reaction's progress. In the 1H NMR, a shift in the aromatic protons and the N-methyl protons can be observed.
Step 3: Hydrolysis
Q5: The final hydrolysis step is giving me a low yield of this compound. What are the critical parameters to control?
A5:
-
Incomplete Hydrolysis: Both the thiocarbamate and the ethyl ester groups need to be hydrolyzed. Ensure that a sufficient excess of a strong base like KOH is used and that the reaction is refluxed for the recommended time (3 hours).[1]
-
Oxidation of Thiols: The newly formed thiol groups are highly susceptible to oxidation, which can lead to the formation of disulfide byproducts. It is critical to use deaerated solvents and maintain an inert nitrogen atmosphere throughout the reaction and workup.
-
Precipitation: The final product is precipitated by acidification. Ensure the pH is sufficiently low to fully protonate the carboxylate groups and precipitate the product. Cooling the solution to 0°C aids in complete precipitation.[1]
Q6: I am observing a brownish or off-white color in my final product instead of a bright yellow. What does this indicate?
A6: A discoloration of the final product often indicates the presence of impurities, most commonly oxidation byproducts (disulfides). It could also suggest the presence of residual starting materials or intermediates from incomplete reactions. Further purification by recrystallization may be necessary.
Data Presentation
Table 1: Reaction Conditions and Reported Observations for DMTA Synthesis
| Step | Key Parameters | Typical Conditions | Expected Observations | Potential Issues |
| 1. Thiocarbamoylation | Reagent Stoichiometry, Reaction Time | 4 eq. DABCO, 4 eq. Dimethylthiocarbamoyl chloride, 24h at RT | Formation of a grey precipitate upon addition to water. | Low yield due to moisture or incomplete reaction. |
| 2. Newman-Kwart Rearrangement | Temperature, Atmosphere | 230°C for 1h under Nitrogen[1] | The grey solid melts and turns into a brown solid upon cooling. | Incomplete rearrangement if temperature is too low; side reactions if temperature is too high or in the presence of oxygen. |
| 3. Hydrolysis | Base Concentration, Atmosphere, pH | 1.3 M KOH in EtOH/H2O (1:1), Reflux for 3h under Nitrogen, Acidification to low pH with HCl[1] | Formation of a bright yellow precipitate upon acidification. | Low yield due to incomplete hydrolysis or oxidation of thiols. Discoloration indicates impurities. |
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of this compound.
References
Technical Support Center: 2,5-Dimercaptoterephthalic Acid (DMTA) Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dimercaptoterephthalic acid (DMTA). The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final DMTA product has a yellowish or brownish tint. What is the likely cause and how can I fix it?
A1: A discolored final product, typically appearing yellow or brown, is often indicative of oxidation of the thiol (-SH) groups to form disulfides (-S-S-). This is a common issue with thiol-containing compounds as they are sensitive to air.
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents used during the purification process (e.g., water, ethanol (B145695), DMF) are thoroughly degassed by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct all purification steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize contact with oxygen.
-
Reducing Agents: If oxidation has already occurred, you may consider a gentle reduction step. However, this can add complexity to the purification. A more straightforward approach is to prevent oxidation in the first place.
-
Storage: Store the purified DMTA under an inert atmosphere and in a cool, dark place to prevent degradation over time.
Q2: I am seeing poor recovery of my product after the precipitation step. What could be the reasons?
A2: Low yield after precipitation can be due to several factors related to solubility and pH.
Troubleshooting Steps:
-
Incomplete Precipitation: Ensure the pH of the solution has been sufficiently lowered to fully protonate both carboxylic acid groups, thereby minimizing the solubility of DMTA. A final pH of 1-2 is generally recommended.
-
Excessive Washing: While washing is necessary to remove impurities, using large volumes of solvent in which DMTA has some solubility (even if minimal) can lead to product loss. Use minimal amounts of cold solvent for washing.
-
Precipitation Temperature: Cooling the solution on an ice bath after acidification can help to maximize the precipitation of the product.[1]
Q3: What are the expected impurities in commercially available or synthetically prepared DMTA?
A3: Besides the aforementioned oxidation byproducts, other potential impurities can include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Side-Reaction Products: Byproducts from the synthetic route.
-
Inorganic Salts: Salts remaining from pH adjustments or other steps in the synthesis and purification.
Q4: What is a general purification strategy for crude DMTA?
A4: A common and effective method for purifying acidic compounds like DMTA is through acid-base extraction/precipitation. This leverages the change in solubility of the compound with pH.
Workflow:
-
Dissolve the crude DMTA in a basic aqueous solution (e.g., dilute NaOH or KOH) to deprotonate the carboxylic acids and form the soluble disodium (B8443419) salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a strong acid (e.g., HCl) to the filtrate with stirring to re-protonate the carboxylic acids and precipitate the purified DMTA.[1]
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove salts, followed by a solvent like ethanol to remove any remaining organic impurities.[1]
-
Dry the purified product under vacuum.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Commercial) | ≥97% | [2] |
| Molecular Weight | 230.26 g/mol | [2][3] |
| CAS Number | 25906-66-5 | [2][3] |
Experimental Protocol: Purification of DMTA by Acid-Base Precipitation
This protocol is a general guideline for the purification of this compound.
Materials:
-
Crude this compound
-
1 M Sodium Hydroxide (NaOH), degassed
-
1 M Hydrochloric Acid (HCl), degassed
-
Deionized Water, degassed
-
Ethanol, degassed
-
Nitrogen or Argon gas source
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolution: In a flask, add the crude DMTA. Under an inert atmosphere, add a minimal amount of degassed 1 M NaOH solution dropwise while stirring until all the solid has dissolved. This forms the soluble disodium 2,5-dimercaptoterephthalate salt.
-
Filtration of Insolubles: If any solid impurities remain, filter the solution through a Büchner funnel or a similar filtration setup.
-
Precipitation: Transfer the filtrate to a clean flask and place it in an ice bath. While stirring vigorously, slowly add degassed 1 M HCl dropwise. A precipitate should begin to form. Continue adding HCl until the pH of the solution is between 1 and 2.[1]
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, degassed deionized water to remove any inorganic salts. Follow this with a wash using cold, degassed ethanol to remove residual organic impurities.[1]
-
Drying: Dry the purified this compound under vacuum to remove all traces of solvent.[1]
Visualizations
References
preventing oxidation of thiol groups in 2,5-Dimercaptoterephthalic acid
Technical Support Center: 2,5-Dimercaptoterephthalic Acid (DMTA)
Welcome to the technical support center for this compound (DMTA). This guide is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of thiol groups in DMTA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My DMTA solution appears cloudy or has formed a precipitate. What could be the cause?
A1: Cloudiness or precipitation in your DMTA solution can be an indication of oxidation. The thiol (-SH) groups in DMTA are susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-) between DMTA molecules. This intermolecular crosslinking can reduce the solubility of the compound in common solvents, resulting in the observed precipitation.
Q2: How can I prevent the oxidation of DMTA during my experiments?
A2: To minimize oxidation, it is crucial to handle DMTA under an inert atmosphere, such as nitrogen or argon.[1][2] Use degassed solvents for all solutions. Additionally, the inclusion of a reducing agent in your buffers can help maintain the thiol groups in their reduced state.
Q3: What are the recommended storage conditions for DMTA?
A3: DMTA should be stored at 2-8°C under a nitrogen atmosphere to protect it from both oxygen and moisture.[3] Proper storage is critical to ensure the long-term stability and purity of the compound.
Q4: I suspect that my DMTA has oxidized. Is there a way to reverse this?
A4: Yes, disulfide bonds can be reduced back to thiol groups. Treatment of your sample with a reducing agent such as Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or Dithiothreitol (B142953) (DTT) can reverse the oxidation.[4][5][6][7]
Q5: Are there any other factors that can contribute to the oxidation of DMTA?
A5: Yes, the presence of trace metal ions can catalyze the oxidation of thiols.[5] If you suspect metal contamination in your buffers or reagents, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester these ions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns yellow and/or a precipitate forms. | Oxidation of thiol groups leading to disulfide bond formation and decreased solubility. | Work under an inert atmosphere (N₂ or Ar). Use degassed solvents. Add a reducing agent like TCEP or DTT to the solution. |
| Inconsistent experimental results. | Partial oxidation of DMTA leading to variable concentrations of the active thiol-containing compound. | Ensure consistent use of fresh, properly stored DMTA. Prepare solutions fresh for each experiment using deoxygenated solvents and consider adding a reducing agent. |
| Difficulty dissolving DMTA. | The compound may have oxidized during storage. | Before use, attempt to reduce any potential disulfide bonds by dissolving the DMTA in a degassed buffer containing a reducing agent like TCEP. Gentle warming may aid dissolution, but should be done under an inert atmosphere. |
| Low reaction yield in thiol-dependent reactions. | The thiol groups of DMTA are not available for reaction due to oxidation. | Implement preventative measures during the entire experimental workflow. If oxidation is suspected in the starting material, perform a reduction step prior to the main reaction. |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free DMTA Solution
Objective: To prepare a solution of DMTA while minimizing the risk of thiol group oxidation.
Materials:
-
This compound (DMTA)
-
Solvent of choice (e.g., DMF, DMSO, or an appropriate buffer)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar glassware
-
Syringes and needles
-
Reducing agent (optional, e.g., TCEP)
-
Chelating agent (optional, e.g., EDTA)
Procedure:
-
Solvent Degassing: Place the desired volume of solvent in a Schlenk flask. Bubble nitrogen or argon gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Weigh the required amount of DMTA in a separate vial. Place the vial in the Schlenk flask with the degassed solvent, and purge the entire system with the inert gas for 5-10 minutes.
-
Dissolution: Under a positive pressure of the inert gas, add the degassed solvent to the vial containing the DMTA using a cannula or a gas-tight syringe.
-
Additives (Optional): If using a reducing agent or chelating agent, add it to the solvent before or after the addition of DMTA. A common concentration for TCEP or DTT is 1-5 mM. For EDTA, a concentration of 0.5-1 mM is typically sufficient.
-
Storage: If the solution is to be stored, keep it under the inert atmosphere in a tightly sealed container at 2-8°C. For best results, prepare the solution fresh before use.
Protocol 2: Reduction of Oxidized DMTA
Objective: To reduce disulfide bonds in a sample of DMTA that is suspected to have oxidized.
Materials:
-
Oxidized DMTA sample
-
Degassed buffer or solvent
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Inert gas supply
Procedure:
-
Prepare Reducing Agent Solution: Prepare a stock solution of TCEP (e.g., 100 mM in degassed water) or DTT (e.g., 1 M in degassed water).
-
Dissolve DMTA: Dissolve the oxidized DMTA sample in a minimal amount of degassed solvent under an inert atmosphere.
-
Add Reducing Agent: Add the TCEP or DTT stock solution to the DMTA solution to a final concentration of 5-10 mM.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reduction can be monitored by techniques such as HPLC or mass spectrometry if necessary.
-
Use or Purification: The reduced DMTA solution can be used directly in subsequent experiments. If the presence of the reducing agent is undesirable, the DMTA can be purified by a suitable method such as precipitation and washing with a non-solvent, followed by drying under vacuum.
Visualizations
Caption: A flowchart outlining the key steps to prevent the oxidation of this compound during experimental handling.
Caption: A diagram illustrating the reversible oxidation of DMTA's thiol groups to a disulfide bond.
References
- 1. This compound|MOF Linker|CAS 25906-66-5 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound | 25906-66-5 [chemicalbook.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with 2,5-Dimercaptoterephthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 2,5-Dimercaptoterephthalic acid as an organic linker.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MOFs with this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Oxidation of Thiol Groups: The thiol (-SH) groups on the this compound linker are highly susceptible to oxidation, which can prevent MOF formation.[1] | - Work under an inert atmosphere: Conduct all steps of the synthesis, including solvent degassing and reagent handling, under an inert atmosphere such as argon or nitrogen.[1]- Use degassed solvents: Prior to use, degas all solvents (e.g., DMF, ethanol) by sparging with an inert gas or using freeze-pump-thaw cycles to remove dissolved oxygen.[1] |
| Incomplete Linker Dissolution: The this compound linker may not fully dissolve in the reaction solvent, leading to an incorrect stoichiometric ratio in the solution. | - Pre-dissolve the linker: Ensure the linker is fully dissolved in the solvent before adding the metal precursor. Gentle heating or sonication can aid dissolution.- Use a co-solvent: In some cases, a co-solvent system can improve linker solubility. | |
| Suboptimal Reaction Temperature or Time: The reaction may not have been heated to the optimal temperature or for a sufficient duration for crystal nucleation and growth. | - Optimize reaction conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific metal-linker system. Solvothermal synthesis often requires elevated temperatures (e.g., 90-120°C) for several hours to days.[2][3] | |
| Poor Crystallinity of the Product | Rapid Precipitation: If the MOF precipitates too quickly, it can result in an amorphous or poorly crystalline product. | - Control the rate of reagent addition: Add the metal precursor solution to the linker solution slowly and with vigorous stirring to control the nucleation rate.[4]- Use a modulator: The addition of a modulator, such as a monocarboxylic acid (e.g., benzoic acid), can compete with the linker for coordination to the metal center, slowing down the crystallization process and improving crystal quality.[2] |
| Incorrect Solvent System: The choice of solvent can significantly impact the crystallinity of the final product. | - Screen different solvents: Experiment with different solvents or solvent mixtures. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis.[1][5] | |
| Product Discoloration (e.g., yellowing) | Oxidation of Thiol Groups: Oxidation of the thiol groups can lead to the formation of disulfide bonds, resulting in a yellowish discoloration of the product. | - Strict adherence to inert atmosphere techniques: As mentioned for low yield, rigorously exclude oxygen from the reaction.[1] |
| Residual Impurities: Incomplete removal of starting materials, byproducts, or solvent molecules can cause discoloration. | - Thorough washing and purification: After synthesis, wash the product extensively with fresh solvent (e.g., DMF, ethanol) to remove any unreacted precursors and trapped molecules. Centrifugation and redispersion is a common method.[2] | |
| Difficulty in Product Activation | Solvent Trapped in Pores: Solvent molecules can remain trapped within the MOF pores after synthesis, blocking access to the active sites. | - Solvent exchange: Exchange the high-boiling point synthesis solvent with a more volatile solvent (e.g., ethanol, acetone, or chloroform) before drying.[3]- Supercritical CO2 drying: This technique is effective for removing trapped solvent without causing pore collapse. |
| Pore Collapse: The framework may not be stable enough to withstand the removal of guest molecules, leading to a collapse of the porous structure. | - Gentle activation conditions: Use a gradual heating program under vacuum to remove the solvent slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when synthesizing MOFs with this compound?
A1: The most critical factor is the prevention of oxidation of the thiol groups on the linker.[1] This requires the stringent use of an inert atmosphere (argon or nitrogen) and degassed solvents throughout the entire synthesis process.[1] Oxidation can lead to low or no product yield and discoloration of the final material.
Q2: What are the typical reaction conditions for the solvothermal synthesis of a Zr-based MOF with this compound (e.g., UiO-66-(SH)₂)?
A2: A typical solvothermal synthesis involves reacting a zirconium salt, such as zirconium tetrachloride (ZrCl₄), with this compound in a solvent like N,N-Dimethylformamide (DMF).[1] The reaction is usually carried out in a sealed vessel at an elevated temperature, for instance, 90°C for 5 hours.[2] A modulator like benzoic acid is often added to control the crystallinity.[2]
Q3: How can I improve the crystallinity of my MOF product?
A3: To improve crystallinity, you can try several approaches:
-
Introduce a modulator: A modulator, such as a monocarboxylic acid, can slow down the crystallization rate, leading to larger and more well-defined crystals.
-
Optimize the reaction temperature: A higher temperature can sometimes promote the formation of a more crystalline product, but this needs to be balanced against the thermal stability of the linker and the desired phase.
-
Control reagent addition: Slowly adding the metal precursor to the linker solution can help to control nucleation and promote the growth of larger crystals.[4]
Q4: My final product is a yellow powder, but I expected a white or off-white solid. What could be the reason?
A4: A yellow discoloration is often indicative of the oxidation of the thiol groups on the this compound linker, leading to the formation of disulfide bonds. To prevent this, ensure that all steps of your synthesis are performed under strictly anaerobic conditions.
Q5: What is the best way to purify the MOF after synthesis?
A5: Purification typically involves washing the synthesized powder to remove unreacted starting materials and solvent molecules trapped within the pores. A common procedure is to repeatedly centrifuge the product, decant the supernatant, and resuspend the solid in fresh, degassed solvent (such as DMF or ethanol).[2] This process is repeated several times until the supernatant is clear.
Experimental Protocols
Example Protocol: Solvothermal Synthesis of a Zr-based MOF (UiO-66-(SH)₂)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂DMBD)
-
Benzoic acid (modulator)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
In a glovebox under an argon atmosphere, dissolve 0.03 g of ZrCl₄ and 0.22 g of benzoic acid in 10 mL of degassed DMF in a 20 mL scintillation vial. Sonicate for approximately 10 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 0.01 g of this compound in 10 mL of degassed DMF. Sonicate to aid dissolution.
-
Slowly add the linker solution to the metal salt solution while stirring.
-
Cap the vial tightly and place it in a preheated oven at 90°C for 5 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the solid product by centrifugation (e.g., 12,000 rpm for 30 minutes).[2]
-
Decant the supernatant and wash the solid by resuspending it in 10 mL of fresh, degassed DMF and centrifuging again. Repeat this washing step three times.[2]
-
Perform a solvent exchange by washing the product with a more volatile solvent, such as ethanol, three times.
-
Dry the final product under vacuum at an elevated temperature (e.g., 120°C) to activate the MOF.
Visualizations
Experimental Workflow for MOF Synthesis
Caption: A typical experimental workflow for the solvothermal synthesis of MOFs.
Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in MOF synthesis.
References
- 1. This compound|MOF Linker|CAS 25906-66-5 [benchchem.com]
- 2. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 3. jchemrev.com [jchemrev.com]
- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 5. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,5-Dimercaptoterephthalic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,5-Dimercaptoterephthalic acid (DMTA) in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of aqueous DMTA solutions.
Issue 1: My aqueous DMTA solution appears cloudy or forms a precipitate over time.
-
Possible Cause 1: Oxidation. DMTA is susceptible to oxidation in the presence of dissolved oxygen, which can lead to the formation of insoluble disulfide polymers.
-
Troubleshooting Steps:
-
Deoxygenate your solvent: Before dissolving the DMTA, purge the water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: Prepare the solution in a glovebox or under a continuous stream of inert gas to prevent re-exposure to oxygen.
-
Use freshly prepared solutions: Prepare only the amount of solution needed for your experiment and use it promptly.
-
-
Possible Cause 2: Low Solubility. DMTA has limited solubility in neutral aqueous solutions.
-
Troubleshooting Steps:
-
Adjust the pH: The solubility of DMTA can be increased by deprotonating the carboxylic acid and thiol groups. Carefully add a base (e.g., NaOH) to raise the pH. Note that this may increase the rate of oxidation (see Issue 2).
-
Consider co-solvents: If compatible with your experimental system, consider using a mixture of water and a polar aprotic solvent.
-
Issue 2: I am observing a loss of reactivity or inconsistent results with my DMTA solution.
-
Possible Cause: Degradation of DMTA. The thiol groups of DMTA can oxidize to disulfides, rendering the molecule inactive for applications that rely on free thiols. This oxidation is often accelerated at neutral to alkaline pH and in the presence of trace metal ions.[1]
-
Troubleshooting Steps:
-
Control the pH: For applications where the thiol form is critical, consider preparing the solution in an acidic buffer (e.g., pH < 4) to improve stability.[2] However, this may decrease solubility. A careful balance between solubility and stability is necessary.
-
Use chelating agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your solution. EDTA can sequester trace metal ions that catalyze the oxidation of thiols.[2]
-
Store solutions properly: If short-term storage is necessary, store the deoxygenated solution in a sealed container under an inert atmosphere and at a low temperature (2-8 °C).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DMTA in aqueous solutions?
A1: The primary degradation pathway for DMTA in aqueous solutions is the oxidation of its thiol (-SH) groups. In the presence of an oxidizing agent, such as dissolved oxygen, two thiol groups can couple to form a disulfide bond (-S-S-). This can occur intramolecularly to form a cyclic disulfide or, more commonly, intermolecularly, leading to the formation of oligomers or polymers, which may precipitate from the solution.
Q2: How does pH affect the stability of DMTA in water?
A2: The stability of DMTA in aqueous solutions is significantly influenced by pH. In neutral to alkaline conditions, the thiol groups are more readily deprotonated to form thiolate anions (-S⁻). These thiolate anions are more susceptible to oxidation than the protonated thiol groups.[1] Therefore, the rate of oxidative degradation of DMTA generally increases with increasing pH. For maximum stability against oxidation, an acidic pH (e.g., below 4) is often preferred, though this may compromise solubility.[2]
Q3: What are the ideal storage conditions for an aqueous solution of DMTA?
A3: For optimal stability, aqueous solutions of DMTA should be prepared with deoxygenated water and stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To slow down the degradation process, it is recommended to store the solution at a low temperature (2-8 °C) and protected from light. For long-term storage, it is best to store DMTA as a solid and prepare aqueous solutions fresh before use.
Q4: Can I monitor the degradation of my DMTA solution?
A4: Yes, the degradation of DMTA can be monitored using spectroscopic techniques. A common method is to use UV-Vis spectrophotometry to track changes in the absorption spectrum over time. The formation of disulfide bonds can alter the electronic structure of the molecule, leading to a change in its UV-Vis absorbance. Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the remaining DMTA and its degradation products.
Data Summary
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Neutral to Alkaline (pH > 7) | Decreased stability (increased oxidation rate)[1] | Use a slightly acidic buffer (pH < 4) for improved stability, if solubility permits.[2] |
| Acidic (pH < 4) | Increased stability[2] | Balance with solubility requirements. | |
| Oxygen | Presence of dissolved oxygen | Significantly decreased stability[1] | Deoxygenate solvents and work under an inert atmosphere. |
| Metal Ions | Presence of trace metal ions (e.g., Cu²⁺, Fe³⁺) | Catalyzes oxidation, decreasing stability[1] | Add a chelating agent like EDTA.[2] |
| Temperature | Elevated temperature | Increased degradation rate | Store solutions at low temperatures (2-8 °C). |
| Light | Exposure to UV or visible light | May promote photodegradation | Store solutions in amber vials or protected from light. |
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Solution of DMTA
-
Materials:
-
This compound (DMTA)
-
High-purity deionized water
-
Nitrogen or Argon gas
-
Ethylenediaminetetraacetic acid (EDTA) (optional)
-
pH buffer (e.g., citrate (B86180) buffer for acidic conditions) (optional)
-
Sealed, airtight container (e.g., a vial with a septum cap)
-
-
Procedure:
-
Place the desired volume of high-purity water into a flask.
-
Purge the water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
If using, dissolve the appropriate amount of buffer salts and/or EDTA in the deoxygenated water.
-
Under a continuous stream of the inert gas, add the pre-weighed DMTA solid to the deoxygenated water.
-
Stir the mixture until the DMTA is fully dissolved. Gentle heating may be applied if necessary, but this may also accelerate degradation.
-
Once dissolved, immediately transfer the solution to a sealed, airtight container, ensuring the headspace is filled with the inert gas.
-
Store the solution at 2-8 °C and protected from light.
-
Protocol for Monitoring DMTA Stability using UV-Vis Spectrophotometry
-
Materials:
-
Freshly prepared aqueous DMTA solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare the aqueous DMTA solution according to the protocol above.
-
Immediately after preparation (t=0), take an aliquot of the solution and measure its UV-Vis absorption spectrum. Record the full spectrum or the absorbance at a specific wavelength (e.g., the λmax).
-
Store the remaining solution under the desired conditions (e.g., at room temperature, exposed to air).
-
At regular time intervals (e.g., every hour, every 24 hours), take another aliquot of the solution and measure its UV-Vis spectrum.
-
Plot the absorbance at the chosen wavelength versus time. A decrease in absorbance may indicate the degradation of DMTA.
-
Visualizations
Caption: Oxidative degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for addressing DMTA stability issues in aqueous solutions.
References
Technical Support Center: Overcoming Solubility Challenges of 2,5-Dimercaptoterephthalic Acid (DMTP) in Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,5-Dimercaptoterephthalic acid (DMTP) in their experiments.
Troubleshooting Guide & FAQs
Q1: My this compound (DMTP) is not dissolving in common organic solvents at room temperature. What should I do?
A1: Poor solubility of DMTP in its neutral form is a common challenge. Here are several strategies to enhance dissolution:
-
Solvent Selection: Polar aprotic solvents are generally the most effective. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are the most frequently used solvents for dissolving DMTP, particularly in preparations for Metal-Organic Framework (MOF) synthesis.
-
Heating: Gently heating the solvent while stirring can significantly increase the solubility of DMTP. Always heat in a well-ventilated fume hood and be mindful of the solvent's boiling point.
-
Sonication: Applying ultrasonic energy can help break down agglomerates and accelerate the dissolution process.
-
pH Adjustment (Deprotonation): As a dicarboxylic acid, DMTP's solubility can be dramatically increased by deprotonation to form a salt. The addition of a suitable base will render the molecule more polar and soluble in polar solvents, including aqueous solutions.
Q2: I've managed to dissolve my DMTP, but it precipitates out of solution when I add other reactants or change the solvent system. How can I prevent this?
A2: Precipitation upon changing the solution environment is often due to a decrease in solubility. Consider the following:
-
Maintain a Homogeneous Solvent System: If possible, dissolve all reactants in the same solvent or a miscible solvent system to avoid polarity clashes that can cause precipitation.
-
Co-solvents: The use of a co-solvent can help to maintain the solubility of all components in the reaction mixture.
-
Order of Addition: Carefully consider the order in which you add your reagents. It may be beneficial to add the solution of DMTP to the other reactants slowly and with vigorous stirring to allow for gradual mixing and reaction, rather than causing a sudden change in the solvent environment that could lead to precipitation.
-
Maintain Elevated Temperature: If you used heat to dissolve the DMTP, maintaining an elevated temperature throughout the reaction (if the reaction conditions permit) can prevent it from precipitating out.
Q3: What is the best approach to dissolve DMTP for the synthesis of Metal-Organic Frameworks (MOFs)?
A3: For MOF synthesis, DMTP is commonly used as an organic linker. A typical procedure involves dissolving the DMTP in DMF. The metal salt precursor is also often dissolved in DMF in a separate container. The two solutions are then combined, often with the aid of sonication, before being heated to the reaction temperature.
Q4: Can I use an aqueous solution to dissolve DMTP?
A4: Dissolving DMTP in pure water at neutral pH is challenging due to its limited solubility. However, by adjusting the pH with a base (e.g., potassium hydroxide, sodium hydroxide, or an organic base like triethylamine), you can deprotonate the carboxylic acid groups to form a much more water-soluble dicarboxylate salt. This approach is often used in the synthesis of DMTP itself, where the product is dissolved in a basic aqueous/alcoholic solution before being precipitated by the addition of acid.
Data Presentation: Solubility of DMTP and its Parent Compound, Terephthalic Acid (TPA)
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound (DMTP) | N,N-Dimethylformamide (DMF) | Room Temperature | Soluble (often with heating/sonication) |
| Dimethyl sulfoxide (DMSO) | Room Temperature | Soluble | |
| Water | Room Temperature | Sparingly soluble | |
| Alcohols (e.g., Ethanol) | Room Temperature | Sparingly soluble | |
| Basic Aqueous Solution (pH > 8) | Room Temperature | Soluble | |
| Terephthalic Acid (TPA) | Dimethyl sulfoxide (DMSO) | 25 | ~20 g / 100 g solvent[1] |
| N,N-Dimethylformamide (DMF) | 25 | ~7.4 g / 100 g solvent[1] | |
| Water | 25 | 0.0017 g / 100 g solvent[1] | |
| Water | 200 | 1.7 g / 100 g solvent[1] | |
| Methanol | 25 | 0.1 g / 100 g solvent[1] | |
| Methanol | 150 | 3.1 g / 100 g solvent[1] |
Experimental Protocols
Protocol 1: Dissolution of DMTP in an Organic Solvent for MOF Synthesis
This protocol describes a general method for dissolving DMTP in DMF, a common procedure in the synthesis of MOFs.
Materials:
-
This compound (DMTP)
-
N,N-Dimethylformamide (DMF), anhydrous grade
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Heat source (e.g., hot plate)
-
Sonicator (optional)
Procedure:
-
To a clean, dry glass vial or flask containing a magnetic stir bar, add the desired volume of DMF.
-
While stirring, slowly add the powdered DMTP to the DMF.
-
If the DMTP does not fully dissolve at room temperature, gently heat the mixture to 50-80°C with continuous stirring. Monitor the dissolution process. Caution: Perform heating in a well-ventilated fume hood.
-
If solids persist, the mixture can be placed in a sonicator bath for 15-30 minute intervals until the DMTP is fully dissolved.
-
Once a clear solution is obtained, it is ready for use in the subsequent reaction steps.
Protocol 2: pH-Assisted Dissolution of DMTP in an Aqueous System
This protocol outlines the steps to dissolve DMTP in water by forming its salt through deprotonation.
Materials:
-
This compound (DMTP)
-
Deionized water
-
A suitable base (e.g., 1 M NaOH or KOH solution)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
Procedure:
-
Add the desired amount of DMTP to a beaker containing deionized water and a magnetic stir bar.
-
Begin stirring the suspension.
-
Slowly add the base solution dropwise to the suspension.
-
Monitor the pH of the solution. As the base is added, the DMTP will begin to dissolve as it is converted to its dicarboxylate salt.
-
Continue adding the base until all the DMTP has dissolved and the desired pH is reached. A pH above 8 is generally sufficient for complete deprotonation and dissolution.
-
The resulting aqueous solution of the DMTP salt can then be used in subsequent reactions.
Mandatory Visualization
Caption: Workflow for Overcoming DMTP Solubility Challenges.
References
Technical Support Center: Characterization of 2,5-Dimercaptoterephthalic Acid (DMTA) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimercaptoterephthalic acid (DMTA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My DMTA sample is a different color than expected (e.g., yellowish or brownish). Is it still usable?
A1: A change in color, particularly to yellow or brown, often indicates oxidation of the thiol groups to form disulfides or other oxidized species. While the material may still contain a significant amount of the desired product, the purity is compromised. The presence of these impurities can affect downstream applications, such as metal-organic framework (MOF) synthesis or biological assays. It is highly recommended to purify the sample before use. For storage, it is crucial to handle DMTA under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize oxidation.[1]
Q2: I'm having trouble dissolving my DMTA derivative. What solvents are recommended?
A2: Terephthalic acid and its derivatives are known for their low solubility in many common organic solvents.[2][3][4] For DMTA, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often used.[3] Solubility can sometimes be improved by heating or by converting the carboxylic acids to their corresponding salts by adding a base. However, be aware that heating can also accelerate oxidation. It is advisable to degas the solvent prior to use to minimize oxygen content.
Q3: I don't see the characteristic thiol (-SH) proton peak in my 1H NMR spectrum. What could be the reason?
A3: The thiol proton signal can be broad and may have a variable chemical shift, making it difficult to identify. Its disappearance could also be due to a few reasons:
-
Oxidation: The thiol groups may have oxidized to disulfide bonds (-S-S-), in which case the -SH proton will be absent.
-
Deuterium Exchange: If you are using a protic NMR solvent (like methanol-d4 (B120146) or D2O), the thiol protons can exchange with deuterium, leading to the disappearance of the signal.
-
Low Concentration or Broadening: The peak may be very broad and lost in the baseline noise, especially if the sample concentration is low.
To confirm the presence of the -SH peak, you can try acquiring the spectrum in a dry, aprotic solvent like DMSO-d6 and at a higher concentration.
Q4: How should I store my DMTA and its derivatives to prevent degradation?
A4: Due to their air-sensitivity, DMTA and its derivatives should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is also recommended to store them in a cool, dark place, such as a refrigerator or freezer, to slow down any potential degradation pathways. Avoid frequent opening of the container to minimize exposure to air and moisture.
Troubleshooting Guides
Problem 1: Unexpected Results in Mass Spectrometry
| Symptom | Possible Cause | Suggested Solution |
| Molecular ion peak is absent or has very low intensity. | The compound is unstable and fragments easily under the ionization conditions (e.g., Electron Ionization). | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| A peak corresponding to double the expected molecular weight is observed. | Formation of disulfide-linked dimers through oxidation. | Prepare the sample under an inert atmosphere and use degassed solvents. Consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to the sample just before analysis, but be mindful of potential ion suppression. |
| Complex fragmentation pattern that is difficult to interpret. | Multiple fragmentation pathways are common for aromatic carboxylic acids. | Compare your spectrum with known fragmentation patterns of similar compounds. Look for characteristic losses such as H₂O (m/z 18), CO (m/z 28), and COOH (m/z 45).[5][6] For DMTA, prominent peaks in GC-MS have been observed at m/z 194, 45, and 230.[7] |
Problem 2: Poor Quality or Inconsistent NMR Spectra
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks. | Sample aggregation, presence of paramagnetic impurities, or chemical exchange. | Try diluting the sample or acquiring the spectrum at a higher temperature. Ensure your sample is free from metal contaminants. |
| Disappearance of -SH or -COOH proton signals. | Exchange with residual water or deuterated solvent. | Use a very dry aprotic solvent (e.g., DMSO-d6) and ensure your NMR tube is thoroughly dried. |
| Extra peaks in the spectrum. | Presence of impurities from the synthesis or solvent residue. | Purify the sample by recrystallization or chromatography. Compare the spectrum with that of the starting materials and known byproducts. |
Problem 3: Difficulty in Obtaining High-Quality Crystals for X-ray Diffraction
| Symptom | Possible Cause | Suggested Solution |
| Formation of amorphous precipitate or oil instead of crystals. | Poor solubility of the compound in the chosen solvent system. The rate of supersaturation is too high. | Screen a wide range of solvents and solvent mixtures. Try slow crystallization techniques like slow evaporation, vapor diffusion, or slow cooling. |
| Small, poorly-defined crystals. | Rapid nucleation and slow crystal growth. | Optimize the concentration of your solution and the rate of cooling or solvent evaporation. The use of additives or modulators can sometimes improve crystal quality in MOF synthesis. |
| Crystals have poor diffraction quality. | Crystal defects, twinning, or disorder of the thiol groups. | Try different crystallization conditions to promote the growth of more ordered crystals. For MOFs, linker functionalization can sometimes lead to disorder, so careful selection of synthesis conditions is key.[8] |
Experimental Protocols
Synthesis of this compound (DMTA)
This protocol is based on a multi-step synthesis starting from diethyl 2,5-dihydroxyterephthalate, involving a Newman-Kwart rearrangement.[9]
Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester
-
In a flask under a nitrogen atmosphere, mix diethyl 2,5-dihydroxyterephthalate, 1,4-diazabicyclo[2.2.2]octane (DABCO), and N,N-dimethylacetamide (DMA).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of dimethylthiocarbamoyl chloride in DMA dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Newman-Kwart Rearrangement to 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester
-
Heat the product from Step 1 to 230°C under a nitrogen atmosphere for 1 hour.
-
Cool the mixture and add ethanol.
-
Filter the solid product and dry it under vacuum.
Step 3: Hydrolysis to this compound
-
Reflux the product from Step 2 in a deaerated solution of potassium hydroxide (B78521) in an ethanol/water mixture under a nitrogen atmosphere for 3 hours.
-
Cool the mixture to 0°C and acidify with concentrated hydrochloric acid to precipitate the final product.
-
Collect the bright yellow precipitate by filtration, wash with deaerated water, and dry under vacuum.
Purification by Recrystallization
Due to the low solubility of DMTA, finding an ideal recrystallization solvent can be challenging. A mixed solvent system or recrystallization from a hot, degassed polar aprotic solvent like DMSO or DMF followed by the addition of a less polar anti-solvent can be attempted. The general procedure is as follows:
-
Dissolve the crude DMTA in a minimum amount of hot, degassed solvent (e.g., DMSO).
-
If there are insoluble impurities, filter the hot solution quickly.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try adding a co-solvent in which DMTA is insoluble (an anti-solvent) dropwise until turbidity is observed, then allow it to stand.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
Table 1: 1H NMR Data for DMTA and its Synthetic Intermediates [9]
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester | CDCl₃ | 7.73 (s, 2H, Ar-H), 4.30 (q, 4H, -CH₂-), 3.46 (s, 6H, -N(CH₃)₂), 3.40 (s, 6H, -N(CH₃)₂), 1.35 (t, 6H, -CH₃) |
| 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester | CDCl₃ | 7.90 (s, 2H, Ar-H), 4.40 (q, 4H, -CH₂-), 3.10 (br s, 12H, -N(CH₃)₂), 1.40 (t, 6H, -CH₃) |
| This compound (DMTA) | DMSO-d₆ | 13.5 (br s, 2H, -COOH), 7.65 (s, 2H, Ar-H), 4.5 (br s, 2H, -SH) |
Table 2: Mass Spectrometry Data for DMTA
| Technique | Key Fragments (m/z) | Notes |
| GC-MS | 230 (M+), 194, 45 | Data from PubChem.[7] The peak at 194 could correspond to the loss of H₂S and CO. The peak at 45 likely corresponds to the [COOH]+ fragment. |
Visualizations
Synthesis Workflow for this compound
Caption: Synthetic route to this compound.
Troubleshooting Logic for Purity Analysis
Caption: Troubleshooting workflow for assessing DMTA purity.
References
- 1. This compound|MOF Linker|CAS 25906-66-5 [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Terephthalic_acid [chemeurope.com]
- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthesized 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 2,5-Dimercaptoterephthalic acid (DMTA). As a critical building block in the development of various therapeutic agents and materials, ensuring the purity of DMTA is paramount for reproducible research and the safety and efficacy of the final products. This document outlines potential impurities, compares the performance of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provides detailed experimental protocols.
Understanding Potential Impurities in Synthesized DMTA
The purity profile of this compound is intrinsically linked to its synthetic route. Two common pathways for its synthesis introduce distinct potential impurities that must be monitored.
1. Synthesis from 2,5-Dihydroxyterephthalic Acid: This route often involves a multi-step process, including a Newman-Kwart rearrangement. Potential impurities include:
- 2,5-Dihydroxyterephthalic acid: Unreacted starting material.
- Mono-mercapto, mono-hydroxy intermediate: Resulting from incomplete reaction.
- Thionocarbamate intermediates: Precursors to the final thiol groups.
- Polymeric species: Arising from side reactions at high temperatures.
2. Synthesis from 2,5-Dibromoterephthalic Acid: This pathway typically involves nucleophilic substitution of the bromine atoms. Potential impurities include:
- 2,5-Dibromoterephthalic acid: Unreacted starting material.
- 2-Bromo-5-mercaptoterephthalic acid: A mono-substituted intermediate.
- Oxidized species (disulfides): Due to the susceptibility of thiols to oxidation.
Comparison of Key Analytical Techniques: HPLC vs. qNMR
High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for the purity assessment of organic molecules like DMTA. The choice between them often depends on the specific requirements of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, followed by detection (typically UV-Vis). | Direct measurement based on the proportionality between the integrated signal area of a nucleus (¹H) and the number of those nuclei. |
| Primary/Secondary | Secondary method, typically requires a reference standard of the analyte for quantification. | Primary method, allows for absolute quantification against a certified internal standard of a different compound. |
| Selectivity | High selectivity for separating structurally similar impurities. | High structural resolution, capable of identifying and quantifying unknown impurities with suitable signals. |
| Limit of Detection (LoD) | Typically in the range of 0.01 - 1 µg/mL for aromatic acids. | Generally higher than HPLC, often in the range of 0.1 - 1 mg/mL.[1] |
| Limit of Quantitation (LoQ) | Typically in the range of 0.05 - 5 µg/mL for aromatic acids.[2] | Generally higher than HPLC, often in the range of 0.25 - 5 mg/mL.[1] |
| Linearity | Excellent linearity over a wide concentration range (typically R² > 0.999).[3] | Excellent linearity, as the signal response is directly proportional to the number of nuclei. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes per sample. | Can be high, with acquisition times of a few minutes per sample. |
| Strengths | Excellent for detecting and quantifying trace impurities. Well-established and widely available. | Provides structural information for impurity identification. Does not require a reference standard of the analyte. Nondestructive. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. Potential for co-elution of impurities. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer for optimal resolution and sensitivity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of DMTA
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
1. Instrumentation and Materials:
- HPLC system with a pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (B52724) (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid or Formic acid (analytical grade).
- This compound sample.
- Reference standards for potential impurities (if available).
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-5 min: 10% B
- 5-20 min: 10% to 90% B
- 20-25 min: 90% B
- 25-26 min: 90% to 10% B
- 26-30 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm and 280 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized DMTA and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
- Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Identify the peak corresponding to DMTA based on its retention time (if a reference standard is available) or by its major peak area.
- Identify and quantify impurity peaks based on their retention times and peak areas.
- Purity can be estimated by area normalization (Area % of DMTA = [Area of DMTA peak / Total area of all peaks] x 100). For more accurate quantification, an external standard calibration with a DMTA reference standard is recommended.
Quantitative ¹H-NMR (qNMR) Method for Purity Analysis of DMTA
This protocol outlines the procedure for determining the absolute purity of DMTA using an internal standard.
1. Instrumentation and Materials:
- NMR spectrometer (400 MHz or higher is recommended).
- 5 mm NMR tubes.
- Deuterated solvent (e.g., DMSO-d₆).
- Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
- This compound sample.
- Analytical balance.
2. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the DMTA sample into a vial.
- Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
- Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).
- Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
- Pulse Program: A standard 90° pulse sequence.
- Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (typically 30-60 seconds to ensure full relaxation).
- Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
- Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
- Spectral Width: To encompass all signals of interest.
4. Data Processing and Quantification:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved, characteristic signal of DMTA (e.g., the aromatic protons) and a signal from the internal standard.
- Calculate the purity of the DMTA sample using the following equation:
Visualizing the Workflow
Caption: Workflow for the synthesis and purity analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between HPLC and qNMR for comprehensive purity analysis of DMTA.
References
- 1. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Analysis of 2,5-Dimercaptoterephthalic Acid and Its Analogs for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 2,5-Dimercaptoterephthalic acid (DMTP) and its notable analogs: 2,5-dihydroxyterephthalic acid, 2,5-diaminoterephthalic acid, and 2,5-difluoroterephthalic acid. These bifunctional aromatic compounds are critical building blocks in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs), with wide-ranging applications in environmental remediation, antimicrobial technologies, electrochromic devices, and drug delivery systems. This document outlines their synthesis, comparative performance based on available experimental data, and potential biological implications.
I. Synthesis and Physicochemical Properties
The functionalization of the terephthalic acid backbone at the 2 and 5 positions significantly influences the physicochemical properties of the resulting molecules and the materials derived from them. The introduction of thiol, hydroxyl, amino, or fluoro groups alters the electronic nature, coordination chemistry, and reactivity of the linker, enabling the fine-tuning of material properties for specific applications.
Data Presentation: Physicochemical Properties
| Compound | Abbreviation | Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | DMTP / H₂BDC-(SH)₂ | C₈H₆O₄S₂ | 230.26 | Soft thiol donors, high affinity for heavy metals, redox-active. |
| 2,5-Dihydroxyterephthalic acid | DHTP / H₂BDC-(OH)₂ | C₈H₆O₆ | 198.13 | Hard oxygen donors, electrochemically active, forms stable MOFs. |
| 2,5-Diaminoterephthalic acid | DATP / H₂BDC-(NH₂)₂ | C₈H₈N₂O₄ | 196.16 | Basic amino groups for post-synthetic modification, enhances CO₂ adsorption. |
| 2,5-Difluoroterephthalic acid | DFTP / H₂BDC-F₂ | C₈H₄F₂O₄ | 202.11 | Electron-withdrawing fluorine atoms, increases hydrophobicity. |
II. Comparative Performance in Key Applications
The unique properties of each analog translate to differential performance in various applications. While direct side-by-side comparative studies are limited in the literature, this section synthesizes available data to provide a performance overview.
Heavy Metal Remediation
MOFs constructed from these linkers, particularly the UiO-66 series, have been extensively studied for the adsorption of heavy metal ions from aqueous solutions. The functional groups on the terephthalic acid linker play a crucial role in the adsorption capacity and selectivity.
Workflow for Heavy Metal Adsorption Studies
Caption: Workflow for synthesizing functionalized MOFs and evaluating their heavy metal adsorption performance.
Comparative Adsorption Data (UiO-66 Analogs)
| MOF Linker | Functional Group | Target Metal | Adsorption Capacity (mg/g) | Reference |
| DMTP | -SH | Hg(II) | ~171.5 | [1] |
| DATP | -NH₂ | Cr(VI) | 36.6 ± 0.9 | [2][3] |
| Unfunctionalized | -H | As(V) | 303.34 (at pH 2) | [4] |
Note: The data presented is from different studies and may not be directly comparable due to varying experimental conditions. There is a clear need for systematic comparative studies.
Antibacterial Activity
MOFs can exhibit antibacterial activity through the release of metal ions or the generation of reactive oxygen species (ROS). The functional groups on the linker can modulate this activity.
Comparative Antibacterial Activity (MIC Values)
| MOF System | Functional Group | Bacterium | MIC (µg/mL) | Reference |
| Zn-MOF (generic) | - | S. aureus | 200 | [5] |
| IRMOF-3 | -NH₂ | S. aureus | 100 | [5] |
| MOF-5 | -H | S. aureus | 200 | [5] |
| Ag-CuTCPP MOF | - | E. coli | 12.50 | [6] |
| Ag-CuTCPP MOF | - | S. aureus | 6.25 | [6] |
Electrochromic Devices
MOFs with redox-active linkers can be used in electrochromic devices, which change color in response to an electrical potential. 2,5-dihydroxyterephthalic acid is a known electrochromic linker.
Workflow for Electrochromic Device Characterization
Caption: General workflow for the fabrication and characterization of MOF-based electrochromic devices.
Comparative Electrochromic Performance
| MOF System | Functional Group | Optical Contrast (ΔT) | Switching Time (s) | Reference |
| Ni-MOF-74 | -OH | 44.4% at 550 nm | Coloration: 24.5, Bleaching: 23.5 | [7] |
| Zn-XDI MOFs | Varied | Up to 96.4% at 746 nm | - | [2] |
Drug Delivery
The porous nature of MOFs makes them excellent candidates for drug delivery vehicles. The functional groups on the linker can influence drug loading capacity and release kinetics through interactions with the drug molecules.
Comparative Drug Loading and Release
| MOF System | Functional Group | Drug | Loading Capacity (wt%) | Release Profile | Reference |
| UiO-66-NH₂@EPSQ | -NH₂ | Ibuprofen | High (not quantified) | Controlled release | [8] |
| Fe₃O₄@UiO-66 | -H | Doxorubicin | Up to 66.3 | Sustained release | [9] |
| Zr-MOF | - | Ibuprofen | ~96.65 | pH-responsive | [10] |
III. Biological Signaling Pathways
While the primary applications of these compounds are in materials science, recent studies have begun to explore their direct biological activities.
A study on terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT) demonstrated that these molecules can induce dysfunction in adipocytes in vitro. The study found that TPA and DMT exposure led to increased lipid content and the induction of adipogenic markers such as PPAR-γ. Furthermore, these compounds were found to affect the thermogenic program of adipocytes and induce the NF-κB proinflammatory pathway. This suggests that terephthalic acid derivatives may have the potential to interact with key cellular signaling pathways involved in metabolism and inflammation.
Signaling Pathway Affected by Terephthalic Acid
Caption: Signaling pathways in adipocytes affected by terephthalic acid, leading to altered adipogenesis, thermogenesis, and inflammation.
The biological activities of the mercapto-, hydroxy-, amino-, and fluoro-substituted analogs are not as well-characterized and represent a promising area for future research, particularly in the context of drug development.
IV. Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible research. The following sections provide representative methodologies for the synthesis of this compound and a general protocol for the synthesis of functionalized UiO-66 MOFs.
Synthesis of this compound (DMTP)
This protocol is a multi-step synthesis starting from diethyl 2,5-dihydroxyterephthalate.
1. Synthesis of Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate:
-
In a round-bottom flask under a nitrogen atmosphere, combine diethyl 2,5-dihydroxyterephthalate (1.0 eq), 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dimethylthiocarbamoyl chloride (4.0 eq) in anhydrous DMF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
2. Newman-Kwart Rearrangement to Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate:
-
Heat the product from the previous step to 230 °C under a nitrogen atmosphere for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add ethanol (B145695) to the solidified product and break it up.
-
Collect the solid by filtration, wash with ethanol, and dry under vacuum.
3. Hydrolysis to this compound:
-
Reflux the product from the Newman-Kwart rearrangement with a deaerated solution of potassium hydroxide (B78521) (excess) in a 1:1 mixture of ethanol and water for 3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid until a bright yellow precipitate forms.
-
Collect the solid by filtration, wash with deionized water, and dry under vacuum to yield this compound.
General Solvothermal Synthesis of Functionalized UiO-66 MOFs
This is a general protocol that can be adapted for different functionalized terephthalic acid linkers.
-
In a glass vial, dissolve the functionalized terephthalic acid linker (1.0 eq) and zirconium(IV) chloride (ZrCl₄) (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add a modulator, such as benzoic acid or acetic acid (typically 10-100 eq relative to the linker), to the solution. The modulator helps to control the crystallinity and defect density of the MOF.
-
Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product sequentially with DMF and ethanol to remove unreacted starting materials and the modulator.
-
Activate the MOF by heating under vacuum to remove residual solvent from the pores. The activation temperature will depend on the thermal stability of the specific functionalized MOF.
V. Conclusion and Future Outlook
This compound and its analogs are versatile building blocks for the creation of functional materials with tailored properties. The available data, although not always directly comparative, clearly indicates that the choice of functional group at the 2 and 5 positions of the terephthalic acid backbone has a profound impact on the performance of the resulting materials in applications ranging from environmental remediation to electronics and medicine.
The high affinity of DMTP-based MOFs for heavy metals makes them promising candidates for water purification technologies. The electrochromic properties of DHTP-based MOFs open up possibilities for smart windows and displays. The tunable basicity and potential for post-synthetic modification of DATP-based MOFs are advantageous for catalysis and gas separation.
A significant gap in the current literature is the lack of systematic, side-by-side comparative studies of isoreticular MOFs based on this series of linkers. Such studies would be invaluable for establishing clear structure-property relationships and guiding the rational design of next-generation materials. Furthermore, the exploration of the direct biological activities of these compounds, particularly in the context of specific cellular signaling pathways, is a nascent but promising field that could lead to new therapeutic agents. Future research efforts should focus on these areas to fully unlock the potential of this versatile class of molecules.
References
- 1. Frontiers | Advances in the adsorption of heavy metal ions in water by UiO-66 composites [frontiersin.org]
- 2. Advances in the adsorption of heavy metal ions in water by UiO-66 composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive nano-metal–organic frameworks as antimicrobials against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal Organic Framework@Polysilsesequioxane Core/Shell-Structured Nanoplatform for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theranostic metal–organic framework core–shell composites for magnetic resonance imaging and drug delivery - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01359G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Electrochemical Sensor Performance for Heavy Metal Analysis: A Comparative Guide Featuring 2,5-Dimercaptoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of heavy metals is a critical concern across environmental monitoring, food safety, and pharmaceutical quality control. The presence of heavy metals in pharmaceutical products, even in trace amounts, can pose significant health risks and is strictly regulated. Electrochemical sensors offer a rapid, cost-effective, and portable alternative to traditional analytical methods like atomic absorption spectroscopy for monitoring these contaminants. This guide provides a comparative overview of the performance of electrochemical sensors utilizing 2,5-Dimercaptoterephthalic acid (DMTA) and other advanced materials for the detection of heavy metals relevant to pharmaceutical analysis.
Performance Comparison of Electrode Modifying Materials
The sensitivity and selectivity of an electrochemical sensor are largely determined by the material used to modify the working electrode. This compound, with its thiol groups, demonstrates a strong affinity for heavy metal ions, making it a promising candidate for sensor fabrication. The following tables summarize the performance of DMTA-based sensors and compare them with other commonly used modifying agents for the detection of mercury (Hg), lead (Pb), and cadmium (Cd).
Table 1: Performance of this compound-Based Electrochemical Sensors for Mercury (Hg²⁺) Detection
| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Zr-DMTA MOF on 3D-KSC | Electrochemical Measurement | 0.25 µM - 3.5 µM | 0.05 µM | [1] |
Table 2: Comparative Performance of Alternative Electrochemical Sensors for Heavy Metal Detection
| Target Analyte | Electrode Modifier | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Lead (Pb²⁺) | Copper-based sensor | Anodic Stripping Voltammetry (ASV) | Not Specified | 21 nM (4.4 ppb) | [2] |
| Clay/carbon/AAAPTS | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 2.0 - 100.0 ppb | 1.1 ppb | [3] | |
| FeNi₃/CuS/BiOCl | Square Wave Anodic Stripping Voltammetry (SWASV) | 0.5 - 120.0 µg/L | 0.1 µg/L | [4] | |
| Cadmium (Cd²⁺) | Clay/carbon/AAAPTS | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 2.0 - 100.0 ppb | 0.7 ppb | [3] |
| FeNi₃/CuS/BiOCl | Square Wave Anodic Stripping Voltammetry (SWASV) | 1.0 - 150.0 µg/L | 0.4 µg/L | [4] | |
| ZIF-7@PANI | Differential Pulse Voltammetry (DPV) | 0.02 µM - 30 µM | 10.6 nM | [5] | |
| Mercury (Hg²⁺) | PANI/MWCNTs/AuNPs | Differential Pulse Voltammetry (DPV) | 0.01 - 10.00 ppm | 0.08 ppm | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any sensing platform. Below are generalized yet detailed procedures for heavy metal detection using common voltammetric techniques, which can be adapted for sensors modified with this compound.
Protocol 1: Fabrication of a this compound-Modified Electrode
This protocol describes the modification of a gold electrode with a self-assembled monolayer (SAM) of this compound.
Materials:
-
Gold working electrode
-
This compound (DMTA)
-
Ethanol (B145695) (absolute)
-
Deionized (DI) water
-
Alumina (B75360) slurry (0.05 µm)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Nitrogen gas
Procedure:
-
Electrode Cleaning:
-
Polish the gold electrode with alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with DI water and then sonicate in ethanol for 5 minutes to remove any residual polishing material.
-
Further clean the electrode by immersing it in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 2 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the electrode extensively with DI water and dry under a stream of nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of DMTA in ethanol.
-
Immerse the cleaned gold electrode in the DMTA solution for 12-24 hours at room temperature to allow for the formation of a stable SAM.
-
After incubation, remove the electrode and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the modified electrode under a stream of nitrogen. The electrode is now ready for use.
-
Protocol 2: Heavy Metal Detection using Anodic Stripping Voltammetry (ASV)
ASV is a highly sensitive technique for trace metal analysis. It involves a pre-concentration step followed by a stripping step.[7][8]
Equipment and Reagents:
-
Potentiostat with a three-electrode setup (DMTA-modified working electrode, Ag/AgCl reference electrode, Platinum counter electrode)
-
Electrochemical cell
-
Stirring plate and stir bar
-
Supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5)
-
Standard solutions of the target heavy metal ions
Procedure:
-
Pre-concentration (Deposition):
-
Place the sample solution containing the target heavy metal ions and the supporting electrolyte into the electrochemical cell.
-
Immerse the three electrodes into the solution.
-
Apply a constant negative potential (e.g., -1.0 V) to the working electrode for a specific period (e.g., 120-300 seconds) while stirring the solution. This reduces the metal ions onto the electrode surface.
-
-
Equilibration:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).
-
-
Stripping (Measurement):
-
Scan the potential from the negative deposition potential towards a more positive potential.
-
The deposited metals will be oxidized (stripped) back into the solution, generating a current peak at a potential characteristic of the specific metal.
-
The height or area of the peak is proportional to the concentration of the metal in the sample.
-
Protocol 3: Heavy Metal Detection using Differential Pulse Voltammetry (DPV)
DPV is another sensitive voltammetric technique that can be used for quantitative analysis of heavy metals.[9][10]
Equipment and Reagents:
-
Same as for ASV.
Procedure:
-
The three-electrode system is immersed in the sample solution containing the supporting electrolyte.
-
A potential waveform consisting of small pulses superimposed on a linearly increasing potential ramp is applied to the working electrode.
-
The current is measured just before and at the end of each pulse. The difference in current is plotted against the potential.
-
This method enhances the signal-to-noise ratio compared to linear sweep voltammetry. The peak height in the resulting voltammogram is proportional to the concentration of the analyte.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and validation. The following diagrams illustrate the key steps in the fabrication and validation of a DMTA-based electrochemical sensor.
Caption: Workflow for fabrication and validation of a DMTA-modified sensor.
Caption: Key steps in the Anodic Stripping Voltammetry (ASV) process.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Lead with a Copper-Based Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Addressing the practicalities of anodic stripping voltammetry for heavy metal detection: a tutorial review - Analyst (RSC Publishing) DOI:10.1039/C9AN01437C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. lcms.cz [lcms.cz]
DFT Analysis and Experimental Validation of 2,5-Dimercaptoterephthalic Acid: A Comparative Guide
A comprehensive comparison of theoretical calculations and experimental findings for 2,5-Dimercaptoterephthalic acid (DMTA) is crucial for validating computational models and understanding its properties for applications in materials science, particularly in the development of Metal-Organic Frameworks (MOFs). While Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic properties of molecules like DMTA, direct and detailed comparative studies with experimental data remain limited in readily available literature.[1] This guide provides a framework for such a comparison, outlining the typical experimental and computational methodologies and presenting the available data.
Comparison of Geometric and Vibrational Properties
Table 1: Comparison of DFT-Calculated and Experimental Geometric Parameters for this compound (Hypothetical)
| Parameter | Bond/Angle | DFT Calculated Value (Å/°) | Experimental Value (Å/°) | % Difference |
| Bond Length | C-C (aromatic) | Data not available | Data not available | |
| C-C (carboxyl) | Data not available | Data not available | ||
| C-O | Data not available | Data not available | ||
| C=O | Data not available | Data not available | ||
| C-S | Data not available | Data not available | ||
| S-H | Data not available | Data not available | ||
| Bond Angle | O-C=O | Data not available | Data not available | |
| C-C-S | Data not available | Data not available | ||
| Dihedral Angle | C-C-C-C | Data not available | Data not available |
Table 2: Comparison of DFT-Calculated and Experimental Vibrational Frequencies for this compound (Hypothetical)
| Vibrational Mode | DFT Calculated Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Assignment |
| ν(S-H) | Data not available | Data not available | S-H stretching |
| ν(C=O) | Data not available | Data not available | Carbonyl stretching |
| ν(C-S) | Data not available | Data not available | C-S stretching |
| δ(O-H) | Data not available | Data not available | O-H bending |
| γ(C-H) | Data not available | Data not available | C-H out-of-plane bending |
Alternatives to this compound
In the context of MOF synthesis, several alternative linker molecules are utilized, each imparting different properties to the final framework. A comparative DFT analysis of these linkers alongside DMTA would be invaluable for designing materials with tailored characteristics.
Table 3: Comparison of Key Properties of DMTA and Alternative MOF Linkers
| Linker Molecule | Key Functional Groups | Potential MOF Properties | Rationale for Comparison with DMTA |
| This compound (DMTA) | Thiol (-SH), Carboxylic acid (-COOH) | High affinity for heavy metals, potential for post-synthetic modification.[1] | Thiol groups offer unique coordination chemistry and reactivity compared to more common linkers. |
| Terephthalic acid (BDC) | Carboxylic acid (-COOH) | Foundational linker for many well-studied MOFs like UiO-66. | Serves as a baseline for understanding the impact of thiol functionalization in DMTA. |
| 2-Aminoterephthalic acid (NH₂-BDC) | Amine (-NH₂), Carboxylic acid (-COOH) | Can be used to tune the electronic properties and provides a site for post-synthetic modification. | Comparison would elucidate the differing effects of thiol vs. amine functional groups on MOF properties. |
| 2,5-Dihydroxyterephthalic acid (DHBDC) | Hydroxyl (-OH), Carboxylic acid (-COOH) | Can participate in hydrogen bonding and alter the electronic properties of the MOF. | Provides insight into the role of different functional groups with lone pairs on coordination and framework properties. |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility of both experimental and computational results.
Experimental Protocols
Synthesis of this compound: A common synthetic route involves a multi-step process starting from diethyl 2,5-dihydroxyterephthalate.
-
Thiocarbamoylation: Diethyl 2,5-dihydroxyterephthalate is reacted with dimethylthiocarbamoyl chloride in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Newman-Kwart Rearrangement: The resulting bis(dimethylthiocarbamoyloxy) intermediate is heated to induce a thermal rearrangement to the bis(dimethylthiocarbamoylsulfanyl) derivative.
-
Hydrolysis: The rearranged product is then hydrolyzed, typically using a strong base like potassium hydroxide, followed by acidification to yield this compound.
Spectroscopic Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes, such as the S-H stretching of the thiol groups and the C=O stretching of the carboxylic acid groups.[1]
-
¹H-NMR Spectroscopy: To confirm the presence of protons in different chemical environments, including the thiol protons.[1]
-
UV-Vis Spectroscopy: To study the electronic transitions within the molecule.
DFT Calculation Protocol
Software: Gaussian, VASP, or other quantum chemistry packages. Functional and Basis Set: A common choice for organic molecules is the B3LYP hybrid functional with a basis set such as 6-311++G(d,p). The choice of functional and basis set can significantly impact the accuracy of the results. Calculations:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. These calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic structure and reactivity.
Visualizing the Workflow and Comparisons
Caption: Workflow for validating DFT calculations with experimental data.
Caption: Conceptual comparison of DMTA with alternative MOF linkers.
References
comparing the metal-binding affinity of 2,5-Dimercaptoterephthalic acid with other thiols
For researchers, scientists, and drug development professionals, understanding the metal-binding affinity of chelating agents is paramount for applications ranging from heavy metal detoxification to the development of novel therapeutic agents. This guide provides a comparative analysis of the metal-binding affinities of common thiol-based chelators, with a special note on 2,5-Dimercaptoterephthalic acid (DMTA).
This guide, therefore, focuses on a quantitative comparison of well-characterized thiol-based chelating agents: meso-2,3-dimercaptosuccinic acid (DMSA), 2,3-dimercapto-1-propanesulfonic acid (DMPS), and 2,3-dimercapto-1-propanol (Dimercaprol or BAL).
Quantitative Comparison of Metal-Binding Affinity
The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex and stronger binding affinity. The following table summarizes the approximate log K values for DMSA and DMPS with various toxic heavy metals.
| Metal Ion | DMSA (log K) | DMPS (log K) | Primary Application Notes |
| Mercury (Hg²⁺) | ~32–38 | ~35–40 | DMPS is considered a highly effective chelator for mercury.[2][3] |
| Lead (Pb²⁺) | ~18–20 | ~18–22 | DMSA is FDA-approved for the treatment of lead poisoning in children.[2] |
| Arsenic (As³⁺) | ~18–23 | ~20–25 | Both are effective, with DMPS showing a slightly higher affinity.[2] |
| Cadmium (Cd²⁺) | ~17–18 | ~18–20 | Both agents show strong binding affinity for cadmium.[2] |
| Nickel (Ni²⁺) | ~12–14 | ~13–15 | Moderate affinity is observed for both chelators.[2] |
Note: These values are approximate and can vary based on experimental conditions such as pH, temperature, and ionic strength. The data is compiled from various sources and represents a general comparison.
Dimercaprol (BAL) is another potent dithiol chelating agent used for poisoning by arsenic, mercury, and lead.[4][5][6] While specific log K values are less consistently reported in comparative tables, it is known to form stable complexes with these metals through its two sulfhydryl groups.[5][7][8] However, BAL is associated with more significant side effects compared to DMSA and DMPS.[5]
Experimental Protocols for Determining Metal-Binding Affinity
The stability constants presented are typically determined using a variety of experimental techniques. The following are common methodologies employed in these studies.
Potentiometric Titration
Potentiometric titration is a fundamental method used to determine the formation constants of metal complexes.
-
Preparation of Solutions : Solutions of the thiol ligand, the metal salt of interest, and a strong acid are prepared in a medium of constant ionic strength.
-
Titration : The solution containing the ligand and metal ion is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Data Acquisition : The pH of the solution is measured after each addition of the base, generating a titration curve.
-
Calculation : The proton-ligand and metal-ligand formation constants are calculated from the titration curve data using specialized software. This method relies on the competition between the metal ion and protons for the ligand.
Spectrophotometric Competition
This method is particularly useful for highly stable complexes.
-
System Setup : A solution is prepared containing the thiol ligand and a competing ligand for which the metal-binding affinity is already known (e.g., EDTA).
-
Metal Ion Addition : The metal ion of interest is introduced to the solution.
-
Spectroscopic Measurement : The absorbance of the solution is measured at a wavelength where one of the metal complexes has a distinct absorbance. Changes in absorbance are monitored as the metal ion distributes between the two ligands.
-
Calculation of Stability Constant : By knowing the concentration of all species and the stability constant of the competing ligand complex, the stability constant for the thiol-metal complex can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n).
-
Sample Preparation : The thiol ligand is placed in the sample cell, and a solution of the metal ion is loaded into the injection syringe.
-
Titration : The metal ion solution is injected in small aliquots into the sample cell containing the ligand.
-
Heat Measurement : The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis : The resulting data is plotted as heat change per injection versus the molar ratio of metal to ligand. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the association constant (K), which is the inverse of the dissociation constant (Kd).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of metal-ligand binding affinity.
Caption: Workflow for determining metal-binding affinity.
Conclusion
While this compound is a key component in the synthesis of advanced materials for metal sequestration, there is a clear gap in the literature regarding its quantitative metal-binding affinities in solution. For applications requiring soluble chelators, DMSA and DMPS are well-studied alternatives with proven efficacy. DMSA is a preferred agent for lead poisoning, while DMPS shows a particularly high affinity for mercury.[2][9] The choice of chelating agent should be guided by the specific metal of interest, the desired route of administration, and the potential for side effects. Further research into the solution-phase coordination chemistry of DMTA could open new avenues for its application in chelation therapy and other biomedical fields.
References
- 1. Stability Constants for Dimercaptosuccinic Acid with Bismuth(III), Zinc(II), and Lead(II) | CoLab [colab.ws]
- 2. imcwc.com [imcwc.com]
- 3. researchgate.net [researchgate.net]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimercaprol - Wikipedia [en.wikipedia.org]
- 7. Dimercaprol | C3H8OS2 | CID 3080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dimercaprol? [synapse.patsnap.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Performance Analysis of 2,5-Dimercaptoterephthalic Acid in MOF-Based Systems for Heavy Metal Sensing
This guide provides a detailed performance comparison of a Zirconium-based Metal-Organic Framework (MOF) synthesized with the linker 2,5-Dimercaptoterephthalic acid (DMTP). The analysis focuses on the MOF's efficacy in the adsorption and electrochemical detection of Mercury (II) ions, comparing the performance of the pure MOF structure against its composite form integrated with a three-dimensional macroporous carbon support. This document is intended for researchers, materials scientists, and professionals in drug development and environmental science who are interested in the application of functionalized MOFs.
The core of this analysis centers on a Zr-DMTP MOF, which possesses a structure analogous to the UiO-66 topology. The presence of thiol (-SH) groups from the DMTP linker provides high affinity and selectivity for soft metal ions like mercury (Hg(II))[1][2]. The comparison evaluates two structural configurations:
-
Zr-DMTP MOF: The pure, crystalline metal-organic framework.
-
Zr-DMTP/3D-KSC Composite: The Zr-DMTP MOF grown on a three-dimensional, macroporous carbon scaffold derived from kenaf stems (3D-KSC)[3].
Performance Data for Hg(II) Adsorption and Detection
The following tables summarize the key performance metrics for the two systems based on published experimental data.
Table 1: Hg(II) Adsorption Capacity
| Material System | Adsorption Capacity (mg/g) | Notes |
| Pure Zr-DMTP MOF | 171.5[1] | High capacity is attributed to the density of thiol binding sites within the MOF structure. |
| Zr-DMTP/3D-KSC Composite | 19.3[1] | The lower capacity is due to the overall mass of the composite, where the carbon support does not contribute significantly to adsorption[1]. |
Table 2: Electrochemical Sensing of Hg(II)
| Performance Metric | Zr-DMTP/3D-KSC Composite Sensor | Notes |
| Detection Limit | 0.05 μM[1][3] | Demonstrates high sensitivity for trace-level detection. |
| Linear Range | 0.25 μM - 3.5 μM[1][3] | The range over which the sensor response is proportional to the Hg(II) concentration. |
| Sensitivity | 324.58 μA μM⁻¹ cm⁻²[1] | Indicates a strong signal response to changes in Hg(II) concentration. |
The data reveals a critical trade-off. While the pure MOF is a superior adsorbent by mass, the composite structure provides a significantly enhanced platform for electrochemical sensing. The 3D-KSC support offers a high surface area and conductive network, facilitating efficient electrochemical detection and demonstrating better performance than when the MOF is applied to a standard glassy carbon electrode (GCE)[1][3].
Experimental Protocols
The methodologies provided below are representative protocols for the synthesis of the materials and the analytical procedures used to obtain the performance data.
Synthesis of Zr-DMTP MOF (UiO-66-(SH)₂ Topology)
This protocol describes a typical solvothermal synthesis for a zirconium-based MOF using DMTP as the organic linker.
-
Precursors:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (DMTP or H₂DMBD)
-
Solvent: N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a glass vial, dissolve ZrCl₄ and DMTP in DMF. The molar ratio of metal to linker is critical and should be optimized (typically 1:1).
-
To prevent oxidation of the thiol groups, the DMF should be degassed, and the reaction can be carried out under an inert atmosphere (e.g., Nitrogen or Argon)[1].
-
Seal the vial tightly and place it in a convection oven.
-
Heat the mixture at a specified temperature (e.g., 120°C) for a duration of 24 to 48 hours to allow for crystal formation.
-
After cooling to room temperature, a crystalline powder (the Zr-DMTP MOF) will have precipitated.
-
Collect the product by centrifugation or filtration.
-
Wash the collected powder repeatedly with fresh DMF and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted precursors.
-
Dry the final product under vacuum to obtain the activated MOF.
-
Preparation of Zr-DMTP/3D-KSC Composite
This protocol describes the in-situ growth of the Zr-DMTP MOF onto a prepared carbon support.
-
Materials:
-
Kenaf stem for 3D-KSC preparation.
-
MOF precursors (ZrCl₄ and DMTP).
-
Solvent: N,N-Dimethylformamide (DMF).
-
-
Procedure:
-
Prepare 3D-KSC: The kenaf stem is first carbonized and activated to create a three-dimensional macroporous carbon scaffold. This process typically involves pyrolysis followed by chemical activation.
-
Composite Synthesis: Immerse the prepared 3D-KSC scaffold into a DMF solution containing the dissolved MOF precursors, ZrCl₄ and DMTP[3].
-
Follow the same solvothermal reaction procedure as described for the pure MOF (heating at ~120°C for 24-48 hours). The MOF crystals will nucleate and grow on the surface and within the pores of the carbon scaffold.
-
After the reaction, retrieve the composite material.
-
Wash the composite thoroughly with DMF and a lower-boiling-point solvent to remove residual reactants.
-
Dry the Zr-DMTP/3D-KSC composite under vacuum.
-
Electrochemical Detection of Hg(II)
This protocol outlines the use of the Zr-DMTP/3D-KSC composite as an electrode for mercury detection using differential pulse anodic stripping voltammetry (DPASV).
-
Electrode Preparation:
-
The synthesized Zr-DMTP/3D-KSC composite serves as the working electrode. It is typically mounted and connected for use in a standard three-electrode electrochemical cell.
-
The other electrodes are a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., a platinum wire).
-
-
Analytical Procedure (DPASV):
-
Preconcentration Step: Immerse the electrodes in the sample solution (e.g., acetate (B1210297) buffer) containing the Hg(II) ions. Apply a negative potential (deposition potential) for a set duration (deposition time). During this step, Hg(II) ions are captured by the thiol groups on the MOF and reduced to metallic mercury on the electrode surface.
-
Stripping Step: Scan the potential from negative to positive values using a differential pulse waveform.
-
Detection: When the potential reaches the oxidation potential of mercury, the deposited mercury is "stripped" from the electrode, returning to its ionic form (Hg²⁺) and generating a sharp peak in the current.
-
Quantification: The height of this current peak is directly proportional to the concentration of Hg(II) in the original sample. A calibration curve is generated using standard solutions of known Hg(II) concentrations to quantify the unknown sample.
-
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow from material synthesis to performance evaluation.
Caption: Workflow from precursor materials to the synthesis and fabrication of the composite electrode and its final analysis.
Logical Relationship of Composite Sensor Components
This diagram illustrates the synergistic relationship between the MOF and the carbon support in the composite sensor.
Caption: How the Zr-DMTP MOF and 3D-KSC support contribute unique properties for enhanced electrochemical sensing performance.
References
A Comparative Guide to the Synthesis of 2,5-Dimercaptoterephthalic Acid: An Assessment of Reproducibility and Performance
For researchers, scientists, and professionals in drug development and materials science, the reliable synthesis of key organic building blocks is paramount. 2,5-Dimercaptoterephthalic acid (DMTA) is a crucial linker in the synthesis of metal-organic frameworks (MOFs), valued for its ability to introduce thiol functionalities.[1] This guide provides a comparative analysis of the common synthesis methods for DMTA, with a focus on reproducibility, yield, and purity. Detailed experimental protocols and quantitative data are presented to facilitate the selection of the most appropriate method for a given application.
Introduction to Synthesis Routes
The synthesis of this compound primarily proceeds through three main strategies:
-
Thiolation of 2,5-Dihydroxyterephthalic Acid Derivatives via Newman-Kwart Rearrangement: This is a well-documented, multi-step process that begins with the more readily available 2,5-dihydroxyterephthalic acid.[1]
-
Direct Nucleophilic Substitution of 2,5-Dihaloterephthalic Acids: A theoretically more direct approach involving the displacement of halogen atoms with a sulfur nucleophile.[1]
-
Thioether Cleavage of Benzyl-Protected Intermediates: This method involves the synthesis of a stable thioether precursor followed by deprotection to yield the desired thiol.[1]
This guide will delve into the specifics of each method, presenting a comparative analysis to aid in methodological selection.
Comparison of Synthesis Methods
The choice of synthesis method for this compound is often a trade-off between the number of steps, reaction conditions, and the commercial availability of starting materials. The following table summarizes the key parameters for each route based on available literature.
| Parameter | Method 1: Newman-Kwart Rearrangement | Method 2: Direct Nucleophilic Substitution | Method 3: Benzyl-Protected Thioether Cleavage |
| Starting Material | Diethyl 2,5-dihydroxyterephthalate | 2,5-Dihaloterephthalic acid (e.g., dibromo or dichloro) | 2,5-Dihaloterephthalic acid |
| Key Reagents | Dimethylthiocarbamoyl chloride, DABCO, KOH | Sulfur nucleophile (e.g., Na₂S, KSH) | Benzyl mercaptan, Base, Deprotecting agent (e.g., strong acid, reducing agent) |
| Number of Steps | 3 | 1 | 2 |
| Reported Yield | Moderate to High | Data not readily available for DMTA | Data not readily available for DMTA |
| Reported Purity | ≥97% after purification[2] | Data not readily available for DMTA | Data not readily available for DMTA |
| Key Advantages | Well-documented for DMTA, reliable for obtaining the final product. | Potentially the most atom-economical route. | Use of a stable intermediate. |
| Key Disadvantages | Multi-step process, requires high temperatures for the rearrangement which can affect reproducibility and lead to side products. Potential for incomplete reactions.[1] | Harsh reaction conditions may be required, and the method is not extensively documented for this specific synthesis.[1] | Deprotection can be challenging and require harsh conditions. Less detailed in the literature for this specific compound.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of a synthesis. Below are the protocols for the key synthetic routes.
Method 1: Thiolation of Diethyl 2,5-dihydroxyterephthalate via Newman-Kwart Rearrangement
This multi-step synthesis is the most thoroughly documented method for producing this compound.
Step 1: Synthesis of Diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate
-
In a round-bottom flask under a nitrogen atmosphere, combine diethyl 2,5-dihydroxyterephthalate (1.0 eq.), 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 eq.), and anhydrous N,N-dimethylacetamide (DMA).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dimethylthiocarbamoyl chloride (4.0 eq.) in anhydrous DMA dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The resulting grey precipitate is collected by filtration, washed extensively with water, and dried under vacuum.
Step 2: Newman-Kwart Rearrangement to Diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate
-
Heat the diethyl 2,5-bis(dimethylthiocarbamoyloxy)terephthalate obtained from Step 1 to 230 °C under a continuous nitrogen flow for 1 hour.
-
After cooling, the resulting brown product is triturated with ethanol, collected by filtration, and dried under vacuum.
Step 3: Hydrolysis to this compound
-
Reflux the diethyl 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalate from Step 2 in a deaerated 1.3 M solution of potassium hydroxide (B78521) (KOH) in a 1:1 ethanol/water mixture for 3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid (HCl), which will result in the precipitation of a bright yellow solid.
-
Collect the solid by filtration, wash with water, and dry at room temperature to yield this compound.[3]
Visualizing the Synthesis Pathways
To better understand the relationships between the different synthesis methods, the following diagrams illustrate the reaction workflows.
Caption: Synthetic pathways to this compound.
Reproducibility and Scalability Assessment
Method 1 (Newman-Kwart Rearrangement): This method is the most frequently cited and appears to be reproducible on a laboratory scale. However, the high temperatures required for the rearrangement step can be a source of variability and may lead to the formation of byproducts, potentially complicating purification.[1] Scaling up this thermal step can be challenging and may require specialized equipment to ensure uniform heating and avoid decomposition.
Method 2 (Direct Nucleophilic Substitution): While attractive in its directness, the lack of detailed and reproducible protocols for the synthesis of DMTA via this route is a significant drawback. Nucleophilic aromatic substitution on dihaloarenes can often require harsh conditions and may suffer from side reactions, making the reproducibility of this method questionable without further investigation and optimization.[1]
Method 3 (Benzyl-Protected Thioether Cleavage): This approach offers the advantage of a stable, isolable intermediate. However, the deprotection step can be difficult and may require harsh reagents that could affect the overall yield and purity.[1] Similar to Method 2, the lack of specific literature for the synthesis of DMTA makes an assessment of its reproducibility challenging.
Conclusion
Based on the available literature, the multi-step synthesis of this compound starting from diethyl 2,5-dihydroxyterephthalate via the Newman-Kwart rearrangement is currently the most reliable and well-documented method. While it involves several steps, the protocols are established, and the final product can be obtained with high purity.
The alternative methods, direct nucleophilic substitution and thioether deprotection, are theoretically more efficient in terms of step economy. However, the lack of detailed and reproducible experimental data for the synthesis of DMTA via these routes makes them less reliable choices for researchers who require a consistent and predictable supply of this important building block. Further research and development are needed to establish the viability and reproducibility of these more direct synthetic pathways. Researchers should carefully consider the trade-offs between the number of synthetic steps, reaction conditions, and the current state of documentation when selecting a method for the synthesis of this compound.
References
Comparative Stability of 2,5-Dimercaptoterephthalic Acid-Based MOFs: A Guide for Researchers
A detailed comparative analysis of the thermal and chemical stability of Metal-Organic Frameworks (MOFs) based on the 2,5-Dimercaptoterephthalic acid (DMBD) linker, with a focus on zirconium-based structures and insights into frameworks incorporating other metal centers such as copper, cobalt, and manganese. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and conceptual diagrams to aid in the selection and application of these versatile materials.
The stability of Metal-Organic Frameworks (MOFs) is a critical factor for their practical application in diverse fields such as gas storage, catalysis, and drug delivery. The this compound (DMBD) linker, with its thiol-functionalized aromatic core, offers unique properties for the design of robust and functional MOFs. This comparative guide delves into the thermal and chemical stability of various DMBD-based MOFs, with a particular emphasis on the well-studied zirconium-based frameworks and a comparative look at MOFs constructed with other metal nodes.
Comparative Analysis of Stability
The stability of a MOF is intrinsically linked to the strength of the metal-ligand bonds, the coordination number of the metal center, and the overall framework topology. High-valent metal ions like Zr(IV) are known to form highly stable MOFs due to the strong coordination bonds they form with carboxylate linkers.[1][2] The functional groups on the organic linker also play a significant role in the stability of the resulting framework.
Zirconium-Based DMBD MOFs (e.g., UiO-66-(SH)₂)
Zirconium-based MOFs, particularly those with the UiO-66 topology, are renowned for their exceptional thermal and chemical stability. The incorporation of the DMBD linker to form UiO-66-(SH)₂ (also referred to as UiO-66-2SH) generally retains the robust nature of the parent framework.
Thermal Stability: UiO-66-(SH)₂ exhibits high thermal stability, with decomposition temperatures typically observed above 350 °C in an inert atmosphere, as determined by thermogravimetric analysis (TGA). This stability is attributed to the strong Zr-O bonds within the inorganic secondary building units (SBUs).
Chemical Stability: These MOFs demonstrate remarkable stability across a wide pH range. They are generally stable in acidic to neutral aqueous solutions (pH 1-7).[2][3][4][5] However, their stability can be compromised in highly alkaline environments (pH > 9), where the framework may undergo degradation.[6] The thiol groups of the DMBD linker can also influence the chemical reactivity and stability of the MOF.
DMBD-Based MOFs with Other Metal Centers (Copper, Cobalt, Manganese)
Direct comparative stability data for DMBD-based MOFs with metal centers other than zirconium is limited in the literature. However, based on the general stability trends of MOFs with these metals, some inferences can be drawn.
-
Copper (Cu)-DMBD MOFs: Copper-based MOFs, such as those with the HKUST-1 structure, are generally less stable than their zirconium-based counterparts, particularly in the presence of water.[7] While the synthesis of Cu-DMBD MOFs has been reported, detailed stability studies are scarce. It is anticipated that their stability would be lower than that of Zr-DMBD MOFs.
Data Presentation
The following tables summarize the available quantitative data on the stability of DMBD-based MOFs.
Table 1: Thermal Stability of DMBD-Based MOFs
| MOF Designation | Metal Center | Decomposition Temperature (°C) | Atmosphere | Reference |
| UiO-66-(SH)₂ | Zr | > 350 | Inert | General observation for UiO-66 family |
| Cu-DMBD | Cu | Data not available | - | - |
| Co-DMBD | Co | Data not available | - | - |
| Mn-DMBD | Mn | Data not available | - | - |
Table 2: Chemical Stability of DMBD-Based MOFs
| MOF Designation | Metal Center | Stable pH Range | Notes | Reference |
| UiO-66-(SH)₂ | Zr | 1 - 9 | Stable in acidic to mildly alkaline aqueous solutions. Degrades in highly basic conditions. | [2][3][4][5] |
| Cu-DMBD | Cu | Data not available | Expected to have lower hydrolytic stability than Zr-DMBD. | - |
| Co-DMBD | Co | Data not available | Stability is expected to be framework-dependent. | - |
| Mn-DMBD | Mn | Data not available | Stability is expected to be framework-dependent. | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of MOF stability. Below are standardized protocols for key stability-testing experiments.
Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Activate the MOF sample by heating under vacuum to remove any guest molecules from the pores. A typical activation procedure involves solvent exchange with a low-boiling-point solvent followed by heating.
-
TGA Measurement:
-
Place 5-10 mg of the activated MOF sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a continuous flow of inert gas (e.g., nitrogen or argon).
-
Record the weight loss as a function of temperature.
-
-
Data Analysis: The onset of significant weight loss, after the initial removal of any residual solvent, is considered the decomposition temperature of the MOF framework.
Protocol 2: Chemical Stability Assessment in Aqueous Solutions
-
Sample Preparation: Prepare a series of aqueous solutions with varying pH values (e.g., pH 1 to 13) using appropriate buffers or by adding acid (e.g., HCl) or base (e.g., NaOH).
-
Exposure: Suspend a known amount of the activated MOF sample (e.g., 20 mg) in a fixed volume of each aqueous solution (e.g., 10 mL).
-
Incubation: Stir the suspensions at room temperature for a defined period (e.g., 24 hours, 48 hours, or longer).
-
Sample Recovery: After the incubation period, collect the solid material by centrifugation or filtration.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): Analyze the recovered solid by PXRD to assess the retention of crystallinity. A significant loss of peak intensity or the appearance of new peaks indicates framework degradation.[4]
-
Analysis of the Supernatant: Analyze the supernatant liquid using techniques like UV-Vis spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) to detect the presence of leached organic linkers or metal ions, respectively, which provides further evidence of framework decomposition.[11]
-
Visualization of Stability Concepts
The following diagrams, generated using Graphviz, illustrate the key relationships influencing the stability of DMBD-based MOFs.
Caption: Factors influencing the stability of DMBD-based MOFs.
Caption: Experimental workflow for assessing the stability of DMBD-based MOFs.
References
- 1. Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,5-Dimercaptoterephthalic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,5-Dimercaptoterephthalic acid, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks are associated with its irritant properties and the harmful effects of inhalation, skin contact, or ingestion.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its hazard classifications and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles, and a respirator if ventilation is inadequate.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | Safety glasses with side shields or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for handling larger quantities or in case of dust formation. |
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on whether it is in solid form or dissolved in a solvent. Under no circumstances should this chemical be disposed of down the drain without proper treatment.
Disposal of Solid this compound Waste
Solid waste of this compound must be treated as hazardous chemical waste.
-
Segregation and Storage :
-
Store solid this compound waste in a designated, clearly labeled, and sealed container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and kept closed except when adding waste.[3]
-
Store the waste container in a well-ventilated, cool, and dry area, away from incompatible materials such as bases and strong oxidizing agents.[4]
-
-
Labeling :
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Professional Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company.[2]
-
Disposal of this compound in Solution
Solutions containing this compound should be neutralized before disposal. The mercaptan groups can be oxidized to less hazardous sulfonic acids.[5]
Experimental Protocol for Neutralization:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation :
-
Prepare a solution of sodium hypochlorite (B82951) (household bleach, typically 5-8.25%) or a 10% hydrogen peroxide solution.
-
Ensure you have a means to monitor the reaction, such as a stir plate and stir bar.
-
-
Neutralization Reaction :
-
Place the beaker containing the this compound solution on the stir plate and begin stirring.
-
Slowly and carefully add the oxidizing agent (bleach or hydrogen peroxide) to the solution. A general starting point is a 1:1 volume ratio, but this may need adjustment based on the concentration of the acid.[5]
-
Monitor the reaction for any signs of heat generation or gas evolution. If the reaction becomes too vigorous, cease the addition of the oxidizing agent and, if necessary, cool the beaker in an ice bath.[5]
-
-
Verification of Neutralization :
-
The strong, unpleasant odor of the mercaptan is a key indicator. The absence of this odor is a primary sign of complete neutralization.[5]
-
Use pH paper to check the pH of the resulting solution. Neutralize any remaining acidity with a dilute solution of sodium bicarbonate or another suitable base until the pH is between 6 and 8.
-
-
Final Disposal :
-
Once neutralized and the pH is within the acceptable range, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on drain disposal of treated chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H6O4S2 | CID 117659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,5-Dimercaptoterephthalic acid
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for managing 2,5-Dimercaptoterephthalic acid in the laboratory, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Chemical Hazards: this compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] As a thiol, it is also expected to have a strong, unpleasant odor.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield. | Protects against splashes, aerosols, and dust.[3] |
| Skin Protection | Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat. | Prevents skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a respirator may be necessary.[3] | Minimizes inhalation of potentially harmful vapors, aerosols, or dust.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Essential for preventing direct skin contact.[3] |
Operational and Handling Plan
A strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.
Preparation:
-
Fume Hood Verification: Ensure a certified chemical fume hood is operational before beginning any work.[3]
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible.[3]
-
Glassware and Equipment: Prepare and label all necessary glassware and equipment within the fume hood.[3]
-
Waste Containers: Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[3]
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.[3]
-
Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.[3]
-
Inert Atmosphere: To minimize air exposure and potential oxidation, consider handling the compound under an inert gas atmosphere (e.g., argon or nitrogen).[3]
-
Odor Control: Due to the characteristic strong odor of thiols, all handling should be conducted in a well-ventilated fume hood.[2] A bleach trap can be used to neutralize thiol vapors from any reaction setup.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Solid Chemical Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[3] |
| Contaminated Materials | Items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[2][3] |
| Decontamination of Glassware | Glassware that has come into contact with the thiol should be rinsed and/or submerged in a bleach solution within the fume hood to oxidize any residual chemical. A 24-hour soaking period may be necessary.[2] |
| Final Disposal | All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[3] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
